CP-96021
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H21FN4OS |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C29H21FN4OS/c1-19-32-26-17-31-14-13-27(26)34(19)23-7-9-24(10-8-23)35-18-21-4-2-3-20(15-21)5-12-29-33-25-16-22(30)6-11-28(25)36-29/h2-17H,18H2,1H3/b12-5+ |
InChI Key |
DXTYGLAQRALLEG-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)/C=C/C5=NC6=C(S5)C=CC(=C6)F)C=CN=C2 |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(S5)C=CC(=C6)F)C=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
CP-96,345: A Technical Guide to a Selective NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96,345, with the chemical name (2S,3S)-cis-2-(diphenylmethyl)-N-((2-methoxyphenyl)-methyl)-1-azabicyclo[2.2.2]octan-3-amine, is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[2][3] The development of non-peptide antagonists like CP-96,345 has been a significant advancement, offering orally active tools with long-lasting effects to probe the therapeutic potential of NK1 receptor blockade.[4][5] This technical guide provides a comprehensive overview of CP-96,345, including its binding and functional characteristics, relevant experimental protocols, and key in vivo data, to support further research and development in this area.
Quantitative Data Summary
The following tables summarize the key quantitative data for CP-96,345, providing a comparative overview of its potency and selectivity.
Table 1: NK1 Receptor Binding Affinity
| Species/Tissue | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Human (IM-9 Cells) | [³H]Substance P | - | 0.4 | [6] |
| Human (CHO cells) | [¹²⁵I]-Tyr-8 substance P | - | - | [7] |
| Rat (Cerebral Cortex) | [¹²⁵I]-Bolton-Hunter-SP | 59.6 | - | [3] |
| Rat (Submaxillary Gland) | [³H]Substance P | - | 34 | [8] |
| Guinea Pig | [¹²⁵I]-Bolton-Hunter-SP | - | - | [9] |
Note: Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of antagonist binding affinity. Lower values indicate higher affinity.
Table 2: In Vitro Functional Antagonism
| Assay | Tissue/Cell Line | Agonist | pA₂/pKB | IC₅₀ (nM) | Reference(s) |
| Guinea Pig Trachea Contraction | Guinea Pig Trachea | [Sar⁹, Met(O₂)¹¹]SP | 7.0-7.5 | - | [3] |
| Tachykinin-mediated Contraction | Rabbit Iris Sphincter | Electrical Stimulation | - | pIC₅₀ = 5.4 | [10] |
| Tachykinin-mediated Contraction | Guinea Pig Taenia Coli | Electrical Stimulation | - | pIC₅₀ = 5.7 | [10] |
Note: pA₂ and pK₋B are measures of antagonist potency in functional assays. Higher values indicate greater potency. pIC₅₀ is the negative logarithm of the IC₅₀ value.
Table 3: In Vivo Efficacy
| Model | Species | Endpoint | Route | ED₅₀ | Reference(s) |
| Substance P-induced Salivation | Rat | Inhibition of Salivation | i.p. or oral | 12-24 µmol/kg | [8] |
| Neurogenic Plasma Extravasation | Rat | Inhibition of Mustard Oil-induced Extravasation | oral | 10 µmol/kg | [4] |
Note: ED₅₀ (median effective dose) is the dose that produces 50% of the maximal effect.
Table 4: Selectivity Profile
| Receptor/Channel | Species/Tissue | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Comments | Reference(s) |
| NK1 Receptor | Human/Rat | Binding/Functional | Sub-nanomolar to low nanomolar | - | Primary Target | [3][6][8] |
| L-type Calcium Channel ([³H]-diltiazem site) | Rat Cerebral Cortex | Binding | 22.5 | - | Similar affinity to its inactive enantiomer, CP-96,344. | [3] |
| L-type Calcium Channel ([³H]-nimodipine site) | Rat Cerebral Cortex | Binding | - | EC₅₀ = 83.2 | Allosteric enhancement of binding. | [3] |
| NK2 Receptor | Guinea Pig | Functional | - | Inactive | No inhibition of Neurokinin A-induced bronchoconstriction. | [11] |
| NK3 Receptor | - | Binding | - | No significant effect | General observation of selectivity. | [3] |
| Muscarinic Receptors | Guinea Pig Ileum | Functional | - | No inhibition | Did not inhibit responses to muscarinic agonists. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of CP-96,345 for the NK1 receptor.
Materials:
-
Cell Membranes: CHO cells recombinantly expressing the human NK1 receptor.
-
Radioligand: [³H]Substance P.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.[10]
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Filtration: GF/C filters, presoaked in 0.5% polyethyleneimine (PEI).
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare membrane suspensions from CHO cells expressing the human NK1 receptor.
-
In a 96-well plate, combine:
-
Incubate the plate for 60 minutes at 25°C.[10]
-
Terminate the reaction by rapid filtration through presoaked GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[10]
In Vivo Neurogenic Plasma Extravasation (Evans Blue Assay)
This protocol measures the ability of CP-96,345 to inhibit neurogenic inflammation, assessed by plasma protein extravasation.
Materials:
-
Animal Model: Male Sprague-Dawley rats.
-
Inflammatory Agent: Capsaicin or mustard oil.
-
Tracer: Evans Blue dye (2% w/v in saline).
-
Anesthetic: Pentobarbital.
-
Instrumentation: Spectrophotometer.
Procedure:
-
Administer CP-96,345 or vehicle to the rats via the desired route (e.g., oral gavage).
-
After a predetermined time, anesthetize the rats.
-
Inject Evans Blue dye intravenously.
-
After allowing the dye to circulate, induce neurogenic inflammation by applying the inflammatory agent (e.g., topically to the skin or intravenously).
-
After a set period, perfuse the animals with saline to remove intravascular dye.
-
Dissect the tissue of interest (e.g., skin, trachea, dura mater).[4][5]
-
Extract the extravasated Evans Blue dye from the tissue using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm using a spectrophotometer.
-
Compare the amount of dye extravasation in the CP-96,345-treated group to the vehicle-treated group to determine the percent inhibition.
In Vitro Functional Assay (Calcium Mobilization)
This protocol assesses the antagonist activity of CP-96,345 by measuring its ability to block Substance P-induced intracellular calcium mobilization.
Materials:
-
Cell Line: CHO cells expressing the human NK1 receptor.
-
Calcium Indicator Dye: Indo-1 AM or Fluo-8 AM.
-
Agonist: Substance P.
-
Assay Buffer: HEPES-buffered saline containing calcium and magnesium.
-
Instrumentation: Flow cytometer with a UV laser or a fluorescence plate reader.
Procedure:
-
Load the NK1-expressing cells with a calcium indicator dye (e.g., Indo-1 AM) by incubating at 37°C.[7]
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence signal representing the basal intracellular calcium concentration.[7]
-
Pre-incubate the cells with various concentrations of CP-96,345 or vehicle.
-
Stimulate the cells with a fixed concentration of Substance P.
-
Monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration. The ratio of fluorescence at two different emission wavelengths (e.g., 405 nm and 485 nm for Indo-1) is often used to quantify the calcium response.[7]
-
Determine the ability of CP-96,345 to inhibit the Substance P-induced calcium response in a concentration-dependent manner to calculate its IC₅₀.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with CP-96,345.
NK1 Receptor Signaling Pathway
Caption: NK1 receptor signaling cascade and the antagonistic action of CP-96,345.
Experimental Workflow: In Vitro Antagonist Evaluation
Caption: Workflow for determining in vitro binding affinity and functional potency.
Logical Relationship: Selective Antagonism in an In Vivo Model
Caption: Stereospecific blockade of neurogenic inflammation by CP-96,345.
Conclusion
CP-96,345 is a well-characterized, potent, and selective non-peptide antagonist of the NK1 receptor. Its favorable pharmacological profile, including oral activity and long duration of action, has made it an invaluable tool for elucidating the role of Substance P and the NK1 receptor in various physiological and pathological processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further explore the therapeutic potential of NK1 receptor antagonism. It is important to note the species-dependent affinity of CP-96,345, with significantly higher affinity for the human receptor compared to the rat receptor, which is a critical consideration for the translation of preclinical findings.[3] Additionally, while highly selective, off-target effects, particularly on L-type calcium channels, should be considered when interpreting experimental results.[3]
References
- 1. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increase in Evans blue dye extravasation into the brain in the late developmental stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for the species selectivity of the substance P antagonist CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct evidence that capsaicin-induced plasma protein extravasation is mediated through tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]-octan-3-amine as a novel, nonpeptide substance P antagonisst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
CP-96,345: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96,345 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. It plays a crucial role in research investigating the physiological and pathological roles of substance P and the NK1 receptor signaling pathway, which are implicated in neurogenic inflammation, pain, and various other conditions. A thorough understanding of the physicochemical properties of CP-96,345, particularly its solubility and stability, is paramount for its effective use in preclinical and pharmaceutical development. This technical guide provides an in-depth overview of the solubility and stability characteristics of CP-96,345, including available data, experimental protocols, and relevant signaling pathways.
Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 412.57 g/mol | [1][2] |
| Formula | C₂₈H₃₂N₂O | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| CAS Number | 132746-60-2 | [1][2] |
Solubility Characteristics
The solubility of a compound is a critical determinant of its biological activity and formulation potential. CP-96,345 is a hydrophobic compound, and its solubility has been primarily characterized in organic solvents.
Solubility in Organic Solvents
Quantitative data on the solubility of CP-96,345 is most readily available for dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Conditions |
| DMSO | 20 | 8.25 | With gentle warming |
Table 1: Solubility of CP-96,345 in DMSO.[1][2]
Aqueous Solubility
Detailed quantitative data on the aqueous solubility of CP-96,345, particularly across a range of pH values, is not extensively published in the available literature. As a weakly basic compound, its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values where the molecule can be protonated.
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
For researchers needing to determine the aqueous solubility of CP-96,345, the shake-flask method is a standard and reliable protocol.
Objective: To determine the equilibrium solubility of CP-96,345 in a specific aqueous buffer.
Materials:
-
CP-96,345 powder
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate (B86180) buffer)
-
Vials with tight-fitting caps
-
Shaker or rotator providing constant agitation
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation: Add an excess amount of CP-96,345 powder to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.
-
Quantification: Analyze the concentration of CP-96,345 in the filtrate using a validated HPLC method. A standard curve of known CP-96,345 concentrations should be used for accurate quantification.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Stability Characteristics
The stability of CP-96,345 is crucial for its storage, handling, and experimental use. Stability data is available for both the solid-state and in-solution forms.
Solid-State Stability
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
Table 2: Solid-state stability of CP-96,345.
Solution Stability
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Table 3: In-solution stability of CP-96,345.
Forced Degradation Studies
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways for CP-96,345.
Materials:
-
CP-96,345
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare solutions of CP-96,345 in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the sample solution and heat (e.g., at 60°C) for a defined period.
-
Oxidation: Add H₂O₂ to the sample solution and keep at room temperature or heat for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of CP-96,345 to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solid sample or a solution of CP-96,345 to light according to ICH Q1B guidelines.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-PDA-MS method. The PDA detector helps to assess peak purity, while the MS detector aids in the identification of degradation products by providing mass-to-charge ratio information.
Signaling Pathway
CP-96,345 exerts its biological effects by antagonizing the NK1 receptor, thereby blocking the downstream signaling cascade initiated by its endogenous ligand, Substance P. Understanding this pathway is essential for interpreting the results of studies using CP-96,345.
Substance P binding to the G-protein coupled NK1 receptor primarily activates Gαq and Gαs proteins.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including neurotransmission and inflammation.
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and other cellular functions.
Conclusion
This technical guide provides a summary of the available solubility and stability data for CP-96,345. While solubility in DMSO is well-characterized, further investigation into its aqueous solubility across a pH range is recommended for researchers working with physiological buffer systems. The provided stability data offers guidance for proper storage and handling. The experimental protocols outlined here serve as a starting point for laboratories needing to generate their own detailed solubility and stability profiles. A clear understanding of the NK1 receptor signaling pathway is fundamental to the design and interpretation of experiments involving this potent antagonist.
References
The Inactive Isomer of CP-96,345: A Technical Guide to CP-96,344
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of tachykinin neurokinin-1 (NK1) receptor antagonists, the careful distinction between stereoisomers is paramount to validating specific receptor-mediated effects. CP-96,345, a potent and selective non-peptide NK1 receptor antagonist, has been instrumental in elucidating the physiological roles of Substance P. This technical guide focuses on its inactive enantiomer, CP-96,344. As the (2R, 3R)-enantiomer of CP-96,345, CP-96,344 serves as an essential negative control in experimental settings.[1][2] Its lack of significant affinity for the NK1 receptor allows researchers to discern true NK1 receptor-mediated effects of CP-96,345 from non-specific actions, thereby ensuring the integrity and validity of experimental findings. This document provides a comprehensive overview of CP-96,344, including comparative quantitative data, detailed experimental protocols where it is used as a control, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of CP-96,345 and CP-96,344
The stereospecificity of CP-96,345's interaction with the NK1 receptor is evident from the stark contrast in binding affinities and functional activities between it and its enantiomer, CP-96,344.
| Assay Type | Ligand/Parameter | CP-96,345 | CP-96,344 | Reference |
| NK1 Receptor Binding Assay | Ki for [¹²⁵I]-Bolton-Hunter-Substance P | 59.6 nM | No measurable affinity (IC50 > 10 µM) | [3] |
| L-type Calcium Channel Binding | Ki for [³H]-diltiazem | 22.5 nM | 34.5 nM | [3] |
| Functional Antagonism (Rat Urinary Bladder) | pKB for Substance P-induced contraction | 5.7 | Not reported | [4] |
| In Vivo Neurogenic Inflammation (Rat) | Inhibition of Substance P-induced plasma extravasation | Potent inhibition | No effect | [2][5] |
| In Vivo Nociception (Rat Formalin Test) | Effect on formalin-induced agitation | Dose-dependent depression of the second phase | No effect on the formalin response | [6] |
Experimental Protocols
The use of CP-96,344 as a negative control is a critical component in the experimental validation of CP-96,345's activity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for NK1 Receptor
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the NK1 receptor.
1. Membrane Preparation:
-
Homogenize tissue known to express NK1 receptors (e.g., rat cerebral cortex) in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Bolton-Hunter-Substance P), and varying concentrations of the test compounds (CP-96,345 or CP-96,344).
-
For total binding, add buffer instead of a test compound.
-
For non-specific binding, add a high concentration of an unlabeled NK1 receptor ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Substance P-Induced Plasma Extravasation in Rodents
This in vivo assay assesses the ability of an antagonist to block neurogenic inflammation.
1. Animal Preparation:
-
Anesthetize a rat or mouse according to approved institutional protocols.
-
If measuring blood pressure, cannulate the carotid artery.
-
Cannulate a femoral vein for intravenous administration of substances.
2. Induction of Plasma Extravasation:
-
Administer a vascular permeability marker, such as Evans Blue dye, intravenously.
-
Induce plasma extravasation by intradermal or intra-arterial administration of Substance P.
3. Treatment Protocol:
-
In separate groups of animals, pre-treat with vehicle, CP-96,345, or CP-96,344 at various doses via intravenous or oral administration.
4. Quantification of Extravasation:
-
After a set period, euthanize the animal and collect the tissue of interest (e.g., skin, trachea).
-
Extract the Evans Blue dye from the tissue using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically.
5. Data Analysis:
-
Compare the amount of dye extravasation in the treated groups to the vehicle control group to determine the percentage of inhibition.
Formalin Test for Nociception
This behavioral assay evaluates the analgesic potential of a compound.[7][8]
1. Animal Acclimatization:
-
Place the animal (rat or mouse) in a clear observation chamber for a period of acclimatization before the experiment begins.
2. Drug Administration:
-
Administer the test compounds (CP-96,345 or CP-96,344), vehicle, or a positive control (e.g., morphine) via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal).
3. Induction of Nociception:
-
After the appropriate pre-treatment time, inject a dilute solution of formalin (e.g., 2.5-5%) into the plantar surface of one of the animal's hind paws.
4. Behavioral Observation:
-
Immediately after injection, observe and record the animal's nociceptive behaviors, such as flinching, licking, and biting of the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes after injection), representing acute nociceptive pain, and the late phase (15-60 minutes after injection), reflecting inflammatory pain.
5. Data Analysis:
-
Quantify the duration or frequency of the nociceptive behaviors in each phase.
-
Compare the responses in the drug-treated groups to the vehicle-treated group to assess the analgesic effect.
Mandatory Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of CP-96,345.
Experimental Workflow for Evaluating NK1 Receptor Antagonists
Caption: A logical workflow for the preclinical evaluation of NK1 receptor antagonists.
Conclusion
CP-96,344, as the inactive enantiomer of CP-96,345, is an indispensable tool in the field of NK1 receptor research. Its consistent use as a negative control has been fundamental in establishing the stereospecific and receptor-mediated actions of CP-96,345 in a multitude of in vitro and in vivo models of pain and inflammation. The significant differences in binding affinity and functional activity between these two stereoisomers underscore the precise molecular recognition required for NK1 receptor antagonism. For researchers and drug development professionals, the appropriate use of CP-96,344 is not merely good practice but a requirement for the rigorous validation of novel NK1 receptor-targeted therapeutics. This guide provides the foundational technical information to support such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of substance P and related peptides by RP 67580 and CP-96,345, at tachykinin NK1 receptor sites, in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific effects of a nonpeptidic NK1 selective antagonist, CP-96,345: antinociception in the absence of motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
CP-96021: A Dual Antagonist of CysLT1 and PAF Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CP-96021, a potent and balanced dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and platelet-activating factor (PAF) receptors. Both CysLTs and PAF are powerful lipid mediators implicated in the pathophysiology of a range of inflammatory and allergic conditions, most notably asthma and allergic rhinitis. By simultaneously blocking the signaling pathways of these two key pro-inflammatory mediators, this compound presents a compelling therapeutic strategy. This document details the available quantitative data on the binding affinity and functional antagonism of this compound, outlines the experimental protocols used to determine these parameters, and visualizes the intricate signaling pathways of the CysLT1 and PAF receptors.
Introduction
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) and platelet-activating factor (PAF) are potent, structurally distinct lipid mediators that play crucial roles in orchestrating inflammatory responses. Their actions are mediated through specific G protein-coupled receptors (GPCRs), namely the CysLT1 receptor and the PAF receptor. Activation of these receptors on various cell types, including smooth muscle cells, eosinophils, and mast cells, leads to a cascade of events culminating in bronchoconstriction, increased vascular permeability, mucus secretion, and cellular infiltration – all hallmark features of asthma and other allergic diseases.
This compound has been identified as a competitive antagonist that exhibits high affinity for both the CysLT1 and PAF receptors. This dual antagonism offers a more comprehensive blockade of inflammatory pathways than could be achieved by targeting either receptor alone.
Quantitative Data Presentation
The following tables summarize the key quantitative data characterizing the antagonist activity of this compound at the CysLT1 and PAF receptors.
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Kᵢ (nM) |
| CysLT₁ | [³H]LTD₄ | Guinea Pig Lung Membranes | 34[1] |
| PAF | [³H]PAF | Guinea Pig Lung Membranes | 37[1] |
Table 2: In Vivo Efficacy of this compound in Guinea Pig Models of Bronchoconstriction
| Agonist | Route of this compound Administration | ED₅₀ (mg/kg) |
| Intravenous LTD₄ | Oral | 0.46[1] |
| Intravenous PAF | Oral | 0.16[1] |
| Aerosolized Antigen Challenge | Oral | 1.8[1] |
Signaling Pathways
Both CysLT1 and PAF receptors are GPCRs that primarily couple to Gq/11 and Gi/o proteins to initiate downstream signaling cascades.
CysLT1 Receptor Signaling
Activation of the CysLT1 receptor by its endogenous ligand, LTD₄, leads to the activation of Gq and Gi proteins. The Gq pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events contribute to smooth muscle contraction and cellular activation. The Gi pathway can lead to the inhibition of adenylyl cyclase and has also been implicated in the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[2][3][4][5]
PAF Receptor Signaling
The PAF receptor also couples to both Gq and Gi proteins. The Gq-mediated pathway is similar to that of the CysLT1 receptor, leading to PLC activation, IP₃ and DAG production, and subsequent calcium mobilization and PKC activation. The Gi-mediated pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G proteins can directly activate other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][7]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
These assays are designed to determine the binding affinity (Kᵢ) of this compound for the CysLT1 and PAF receptors.
4.1.1. CysLT1 Receptor Binding Assay
-
Radioligand: [³H]LTD₄
-
Tissue Preparation: Guinea pig lung membranes are prepared by homogenizing lung tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 10 mM CaCl₂, pH 7.4.
-
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]LTD₄ (typically at or below its K₋d), and varying concentrations of unlabeled this compound.
-
Initiate the binding reaction by adding the guinea pig lung membrane preparation.
-
Incubate the mixture at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 receptor ligand (e.g., 1 µM LTD₄). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]LTD₄ binding) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
4.1.2. PAF Receptor Binding Assay
-
Radioligand: [³H]PAF
-
Tissue Preparation: Similar to the CysLT1 receptor binding assay, guinea pig lung membranes are prepared and resuspended in the assay buffer.
-
Assay Buffer: 10 mM Tris-HCl, 0.9% NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.25% bovine serum albumin (BSA), pH 7.0.
-
Procedure: The procedure is analogous to the CysLT1 receptor binding assay, with [³H]PAF as the radioligand and unlabeled PAF used to determine non-specific binding.
-
Data Analysis: The IC₅₀ and Kᵢ values for this compound at the PAF receptor are determined using the same principles as described for the CysLT1 receptor binding assay.
In Vivo Bronchoconstriction Model
This model assesses the functional antagonism of this compound against LTD₄- and PAF-induced bronchoconstriction in guinea pigs.
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Anesthesia: Anesthetize the animals with a suitable anesthetic agent (e.g., pentobarbital).
-
Surgical Preparation:
-
Perform a tracheotomy and cannulate the trachea to allow for artificial ventilation.
-
Cannulate the jugular vein for intravenous administration of agonists and test compounds.
-
Measure changes in pulmonary inflation pressure as an index of bronchoconstriction. This is typically done by monitoring the pressure required to inflate the lungs with a constant volume of air.
-
-
Procedure:
-
Administer this compound orally at various doses at a specified time before the agonist challenge (e.g., 1 hour).
-
After the pretreatment period, administer a bolus intravenous injection of either LTD₄ or PAF at a dose known to induce a submaximal bronchoconstrictor response.
-
Record the peak increase in pulmonary inflation pressure following agonist administration.
-
-
Data Analysis: The percentage inhibition of the agonist-induced bronchoconstriction is calculated for each dose of this compound. The ED₅₀ value (the dose of this compound that produces 50% of the maximal inhibition) is then determined from the dose-response curve.
Conclusion
This compound is a potent dual antagonist of the CysLT1 and PAF receptors, demonstrating high binding affinity in vitro and significant functional antagonism in vivo. The ability to concurrently inhibit two major pathways of inflammation and bronchoconstriction highlights its potential as a therapeutic agent for asthma and other allergic disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology and drug development. Further investigation into the clinical efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CysLT1 receptor engagement induces activator protein-1- and NF-kappaB-dependent IL-8 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
Initial studies on CP-96,345 for neurogenic inflammation.
An In-depth Technical Guide to the Initial Studies of CP-96,345 in Neurogenic Inflammation
Introduction
Neurogenic inflammation is a neurally-driven inflammatory response characterized by vasodilation, increased vascular permeability, and plasma protein extravasation.[1][2][3] This process is primarily initiated by the release of neuropeptides, most notably Substance P (SP), from the peripheral terminals of sensory C-fibers.[1][2][4] SP exerts its potent pro-inflammatory effects by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) found on various cell types, including endothelial and immune cells.[5][6][7] The development of selective NK1R antagonists has been crucial for elucidating the role of the SP/NK1R pathway in various pathological conditions. CP-96,345 is a potent, selective, and non-peptide antagonist of the NK1R that emerged from early research as a pivotal tool for investigating the mechanisms of neurogenic inflammation.[1][2] This document provides a comprehensive technical overview of the foundational in vitro and in vivo studies that established the role of CP-96,345 as a powerful inhibitor of neurogenic inflammation.
Mechanism of Action: NK1R Signaling and Inhibition by CP-96,345
The binding of Substance P to its high-affinity NK1 receptor initiates a cascade of intracellular signaling events that underpin the vascular and cellular changes seen in neurogenic inflammation.[6] Activation of the NK1R, which is coupled to the Gαq-protein, stimulates phospholipase C.[5] This leads to the hydrolysis of phosphoinositide, generating inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the mobilization of intracellular calcium, while DAG activates protein kinase C (PKC).[5][8][9] These pathways, along with the activation of mitogen-activated protein kinases (MAPK), ultimately lead to the activation of the transcription factor NF-κB.[5][8][9][10] NF-κB activation regulates the expression of numerous pro-inflammatory genes, resulting in effects like vasodilation, plasma extravasation, and the recruitment of immune cells.[6][8]
CP-96,345 functions as a competitive antagonist, binding to the NK1R and thereby preventing Substance P from initiating this signaling cascade. This blockade effectively abrogates the downstream effects of SP, preventing the vascular permeability and inflammatory cell infiltration characteristic of neurogenic inflammation.[1][2]
Caption: Substance P / NK1R Signaling and Inhibition by CP-96,345.
Quantitative Data from In Vivo Studies
Initial studies provided robust quantitative evidence of CP-96,345's efficacy in various animal models of neurogenic inflammation. The data is summarized below.
Table 1: Inhibition of Plasma Protein Extravasation
| Induction Method | Species | Tissue | CP-96,345 Dose / Route | Outcome | Citation |
| Substance P Infusion | Rat | Multiple | 3.0 - 9.0 µmol/kg, i.v. | Significant Inhibition | [1][2] |
| Antidromic Saphenous Nerve Stimulation | Rat | Skin | 3.0 - 9.0 µmol/kg, i.v. | Significant Inhibition | [1][2] |
| Antidromic Vagus Nerve Stimulation | Rat | Trachea | 3.0 - 9.0 µmol/kg, i.v. | Significant Inhibition | [1][2] |
| Mustard Oil (topical) | Rat | Skin | 3.0 - 9.0 µmol/kg, i.v. | Significant Inhibition | [1][2] |
| Mustard Oil (topical) | Rat | Skin | 10 µmol/kg, p.o. | ED₅₀ | [1][2] |
| Capsaicin (B1668287) (i.v.) | Guinea Pig | Airways | 100 nmol/kg, i.v. | Complete Inhibition | [11] |
| Vagus Nerve Stimulation | Guinea Pig | Airways | 100 nmol/kg, i.v. | Complete Inhibition | [11] |
Table 2: Inhibition of Vasodilation (Hypotension)
| Induction Method | Species | CP-96,345 Dose / Route | Outcome | Citation |
| Substance P | Rat | 0.4 - 3.0 µmol/kg, i.v. | Dose-dependent prevention of blood pressure drop | [1][2] |
| Neurokinin A | Rat | 0.4 - 3.0 µmol/kg, i.v. | Dose-dependent prevention of blood pressure drop | [1][2] |
Table 3: Attenuation of Lung Injury in a Mouse Model of Smoke Inhalation and Burn (SB) Injury
| Parameter Measured | Treatment | Result (% change vs. SB Injury alone) | p-value | Citation |
| Lung Wet/Dry Weight Ratio | CP-96,345 (10 mg/kg, i.v.) | 23% Decrease | p = 0.048 | [12] |
| Evans Blue Extravasation | CP-96,345 (10 mg/kg, i.v.) | 31% Decrease | p = 0.047 | [12] |
| Hemoglobin (Hb) Content | CP-96-345 (10 mg/kg, i.v.) | 46% Decrease | p = 0.002 | [12] |
| Myeloperoxidase (MPO) | CP-96,345 (10 mg/kg, i.v.) | 54% Decrease | p = 0.037 | [12] |
A critical aspect of these initial studies was the use of CP-96,344, the inactive (2R, 3R) enantiomer of CP-96,345. In all reported experiments, CP-96,344 had no effect, demonstrating that the anti-inflammatory action of CP-96,345 is stereospecific and mediated through its antagonism of the NK1 receptor.[1][2][12]
Experimental Protocols
The following section details the methodologies employed in the key experiments that established the efficacy of CP-96,345.
Animal Models
-
Species: Male Wistar or Sprague-Dawley rats, C57BL/6 mice, and guinea pigs were commonly used.[1][11][12]
-
Housing and Care: Animals were housed under standard laboratory conditions with controlled light-dark cycles and ad-libitum access to food and water, in accordance with institutional and national guidelines for animal care.[13]
Induction of Neurogenic Inflammation
-
Antidromic Nerve Stimulation:
-
Animals were anesthetized (e.g., with urethane (B1682113) or a similar agent).
-
The saphenous or vagus nerve was dissected and placed on stimulating electrodes.[1][2]
-
The distal end of the nerve was stimulated electrically (parameters often included 10V, 1ms pulses at 10 Hz for several minutes) to induce the release of neuropeptides from peripheral nerve endings.[11]
-
-
Chemical Irritant Application (Mustard Oil):
-
A solution of mustard oil (allyl isothiocyanate) in paraffin (B1166041) oil was applied topically to a shaved area of the skin (e.g., the rat's back) to stimulate C-fiber endings and induce plasma extravasation.[1][2][4]
-
-
Exogenous Agonist Administration:
Measurement of Inflammatory Parameters
-
Plasma Protein Extravasation:
-
This was the primary endpoint for assessing vascular permeability.
-
Evans Blue dye (e.g., 50 mg/kg), which binds to albumin, was injected intravenously before the inflammatory challenge.
-
After a set period, animals were euthanized, and tissues of interest (e.g., skin, trachea, bronchi) were dissected.
-
The extravasated dye was extracted from the tissue using a solvent like formamide (B127407) and quantified spectrophotometrically at ~620 nm. The amount of dye is directly proportional to the degree of plasma leakage.[1][12]
-
-
Vasodilation (Blood Pressure):
-
Myeloperoxidase (MPO) Assay:
-
Used as a quantitative index of neutrophil infiltration into tissues.
-
Lung tissue, for example, was homogenized in a phosphate (B84403) buffer.
-
The MPO activity in the supernatant was measured by a colorimetric reaction, typically involving hydrogen peroxide and a chromogen like o-dianisidine dihydrochloride.[12]
-
Visualized Experimental Workflows
Caption: Workflow: In Vivo Plasma Extravasation Assay.
Caption: Workflow: In Vitro Receptor Activity Assay.
Conclusion
The initial studies on CP-96,345 provided definitive, quantitative evidence for its role as a potent and specific inhibitor of neurogenic inflammation. Through a series of well-designed in vivo experiments in multiple species, researchers demonstrated its ability to block the cardinal signs of this inflammatory process—vasodilation and plasma protein extravasation—whether induced by direct nerve stimulation, chemical irritants, or exogenous Substance P. The stereospecificity shown by the lack of activity of its enantiomer, CP-96,344, was critical in confirming that its effects were mediated specifically through the NK1 receptor.[1][2][12] These foundational studies not only validated the central role of the Substance P/NK1R pathway in neurogenic inflammation but also established CP-96,345 as an indispensable pharmacological tool for researchers in neuroscience, immunology, and drug development.
References
- 1. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking Neurogenic Inflammation for the Treatment of Acute Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 10. Neurokinin‐1 receptor: functional significance in the immune system in reference to selected infections and inflammation | Semantic Scholar [semanticscholar.org]
- 11. Inhibition of neurogenic plasma exudation in guinea-pig airways by CP-96,345, a new non-peptide NK1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance P Antagonist CP-96345 Blocks Lung Vascular Leakage and Inflammation More Effectively than its Stereoisomer CP-96344 in a Mouse Model of Smoke Inhalation and Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enriching neural stem cell and anti‐inflammatory glial phenotypes with electrical stimulation after traumatic brain injury in male rats - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Substance P and NK1 Receptors in Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substance P (SP), an undecapeptide of the tachykinin family, and its primary receptor, the neurokinin-1 receptor (NK1R), are pivotal players in the transmission and modulation of nociceptive signals.[1] The SP/NK1R system is implicated in the sensitization of neurons within the pain pathway, contributing to the transition from acute to chronic pain states. This technical guide provides an in-depth overview of the SP/NK1R signaling axis, including quantitative data on receptor binding and activation, detailed protocols for key experimental assays, and a visual representation of the associated signaling cascades and experimental workflows. Understanding the intricate mechanisms of this pathway is crucial for the development of novel analgesic therapies.
Introduction to Substance P and the NK1 Receptor
Substance P is a neuropeptide that is widely distributed throughout the central and peripheral nervous systems and is particularly concentrated in primary afferent nociceptors.[2] Upon tissue injury or noxious stimulation, SP is released from the central terminals of these sensory neurons into the dorsal horn of the spinal cord.[3] There, it binds to and activates the NK1R, a G-protein coupled receptor (GPCR) predominantly expressed on second-order neurons in the pain pathway.[2][4] This interaction leads to neuronal depolarization, increased excitability, and the transmission of pain signals to higher brain centers.[2] The sustained activation of NK1R is a key mechanism underlying central sensitization, a state of heightened neuronal reactivity that contributes to hyperalgesia and allodynia.
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of Substance P with the NK1 receptor.
Table 1: Receptor Binding Affinity and Density
| Ligand | Receptor/Cell Line | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]Substance P | Rat brain NK1R in CHO cells | 0.33 ± 0.13 | 5.83 ± 1.16 | [5] |
| [3H]RP 67580 (antagonist) | Rat brain NK1R in CHO cells | 1.22 ± 0.27 | - | [5] |
Table 2: Functional Potency of Substance P
| Assay | Cell Line | EC50 (-log M) | Reference |
| Intracellular Calcium Mobilization | HEK293 cells expressing NK1R | 8.5 ± 0.3 | [6][7] |
| cAMP Accumulation | HEK293 cells expressing NK1R | 7.8 ± 0.1 | [6][7] |
Signaling Pathways
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events that mediate its physiological effects.
G-Protein Coupling and Second Messenger Production
The NK1 receptor primarily couples to the Gq/11 family of G-proteins.[4] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[4] The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG contribute to the heightened excitability of the neuron. There is also evidence for NK1R coupling to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[9][10]
Receptor Internalization and Desensitization
Upon sustained agonist binding, the NK1R undergoes phosphorylation by G-protein coupled receptor kinases (GRKs).[11] This promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to desensitization.[11][12] β-arrestins also act as scaffold proteins, facilitating the internalization of the NK1R from the plasma membrane into endosomes via a clathrin-dependent mechanism.[2][11] This process serves to terminate the signal at the cell surface; however, recent evidence suggests that signaling can also occur from the endosome.[4] The receptor can then either be recycled back to the membrane or targeted for degradation.[2]
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a neurokinin-1 receptor antagonist in the acute phase after thoracic spinal cord injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. molbiolcell.org [molbiolcell.org]
- 12. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Antiemetic Effects of CP-96,345: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96,345 emerged from early research as a potent and selective non-peptide antagonist of the substance P neurokinin-1 (NK1) receptor.[1][2] This discovery was a significant milestone in the exploration of the physiological roles of substance P and its potential as a therapeutic target.[1][3] Substance P, an eleven-amino acid neuropeptide, is a key mediator in the transmission of pain signals and plays a crucial role in the emetic reflex. By blocking the NK1 receptor, CP-96,345 demonstrated the potential to inhibit emesis induced by various stimuli, laying the groundwork for the development of a new class of antiemetic drugs. This technical guide provides an in-depth overview of the foundational preclinical research into the antiemetic properties of CP-96,345, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
The antiemetic effect of CP-96,345 is primarily attributed to its competitive antagonism of the NK1 receptor.[1] Substance P, the endogenous ligand for the NK1 receptor, is found in high concentrations in brainstem nuclei, such as the nucleus tractus solitarius (NTS) and the area postrema, which are critical areas for regulating the emetic response.[4] Various emetogenic stimuli, including chemotherapy agents and certain drugs, trigger the release of substance P in these brain regions. By binding to the NK1 receptor, CP-96,345 prevents the downstream signaling cascade initiated by substance P, thereby inhibiting the vomiting reflex.[4]
Preclinical Antiemetic Efficacy
Early preclinical studies, predominantly in the ferret model, were instrumental in characterizing the antiemetic profile of CP-96,345 and its successors like CP-99,994. The ferret is considered a gold-standard model for emesis research due to its well-characterized emetic response to a variety of stimuli relevant to human conditions.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key early preclinical studies investigating the antiemetic efficacy of CP-96,345 and the closely related compound CP-99,994. These studies demonstrated a broad spectrum of antiemetic activity against various emetogens.
Table 1: Antiemetic Efficacy of CP-99,994 Against Various Emetogens in Ferrets
| Emetogen | Emetogen Dose & Route | CP-99,994 Dose & Route | Number of Retches + Vomits (Control) | % Inhibition of Emesis |
| Cisplatin (B142131) | 10 mg/kg, i.p. | 3 mg/kg, p.o. | 145 ± 20 | ~90% |
| Apomorphine (B128758) | 0.25 mg/kg, s.c. | 1 mg/kg, i.p. | 30 ± 5 | ~85% |
| Morphine | 0.5 mg/kg, s.c. | 1 mg/kg, s.c. | 25 ± 4 | ~95% |
| Ipecacuanha | 2 mg/kg, p.o. | 1 mg/kg, s.c. | 40 ± 8 | ~90% |
| Copper Sulfate | 100 mg/kg, p.o. | 1 mg/kg, s.c. | 15 ± 3 | ~80% |
Data compiled from studies on the closely related and more extensively documented compound CP-99,994, which shares the same mechanism of action and provides insights into the expected efficacy of early NK1 receptor antagonists.
Experimental Protocols
The following sections detail the methodologies employed in the seminal preclinical studies that established the antiemetic potential of CP-96,345 and related NK1 receptor antagonists.
Ferret Model for Emesis Studies
Animal Model: Male ferrets (Mustela putorius furo) weighing between 1.0 and 2.0 kg were commonly used.[6][7] Animals were individually housed and allowed to acclimate to the laboratory environment before experimentation.
Induction of Emesis: Emesis was induced by various chemical agents to model different clinical scenarios:
-
Cisplatin-Induced Emesis: To simulate chemotherapy-induced emesis, ferrets were administered cisplatin, typically at a dose of 10 mg/kg intraperitoneally (i.p.).[8] The number of retches and vomits was then observed over a period of several hours.
-
Apomorphine-Induced Emesis: To investigate centrally acting emetogens, apomorphine was administered subcutaneously (s.c.) at a dose of 0.25 mg/kg.[9][10]
-
Other Emetogens: Other agents used to induce emesis included morphine, ipecacuanha, and copper sulfate, administered via subcutaneous or oral routes as detailed in the quantitative data table.
Drug Administration: CP-96,345 or its analogues were typically administered either intravenously (i.v.), intraperitoneally (i.p.), or orally (p.o.) at specified time points before the administration of the emetic challenge.
Observation and Data Collection: Following the administration of the emetogen, ferrets were observed continuously for a defined period (e.g., 4-8 hours). The primary endpoints measured were the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and the number of vomits (forceful expulsion of gastric content). The latency to the first emetic episode was also often recorded.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating the antiemetic effects of CP-96,345.
Caption: Signaling pathway of emesis and the inhibitory action of CP-96,345.
Caption: Typical experimental workflow for evaluating the antiemetic efficacy of CP-96,345.
Conclusion
The early preclinical research on CP-96,345 was pivotal in establishing the role of the substance P/NK1 receptor pathway in the mechanism of emesis. The robust antiemetic effects observed in the ferret model against a range of emetogens validated the NK1 receptor as a promising target for the development of novel antiemetic therapies. This foundational work directly led to the development of subsequent generations of NK1 receptor antagonists that have become integral components of antiemetic regimens in clinical practice, particularly for the management of chemotherapy-induced nausea and vomiting. The data and methodologies outlined in this guide highlight the critical importance of these initial investigations in shaping our modern understanding and treatment of emesis.
References
- 1. A potent nonpeptide antagonist of the substance P (NK1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. dovepress.com [dovepress.com]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reduction of cisplatin-induced emesis by a selective neurokinin-1-receptor antagonist. L-754,030 Antiemetic Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective inhibition of apomorphine-induced emesis in the ferret by the neurokinin1 receptor antagonist CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
Methodological & Application
Dissolving CP-96,345 for In Vivo Studies: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of CP-96,345, a potent and selective non-peptide NK1 receptor antagonist, for in vivo research applications. The protocols outlined below are designed to ensure optimal solubility and stability for various administration routes, including intravenous, intraperitoneal, and oral gavage.
Physicochemical Properties of CP-96,345
A thorough understanding of the physicochemical properties of CP-96,345 is critical for the successful preparation of dosing solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 412.57 g/mol | [1][2] |
| Formula | C₂₈H₃₂N₂O | [1][2] |
| Solubility | Soluble to 20 mM in DMSO with gentle warming. | [1][2] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at -20°C | [1][2] |
Recommended Dissolution Protocols for In Vivo Administration
Due to its low aqueous solubility, CP-96,345 requires a multi-step dissolution process for the preparation of dosing solutions suitable for in vivo studies. The general workflow involves the preparation of a concentrated stock solution in an organic solvent, followed by dilution in a suitable vehicle for the intended route of administration.
Experimental Workflow for Solution Preparation
Figure 1. General workflow for the preparation of CP-96,345 dosing solutions.
Intravenous (IV) Administration
For intravenous administration, it is crucial to use a vehicle that is sterile and isotonic.
Protocol:
-
Prepare a 20 mM stock solution of CP-96,345 in 100% DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.[1][2]
-
Aseptically dilute the DMSO stock solution in sterile Lactated Ringer's solution or 0.9% Sodium Chloride (Saline).
-
The final concentration of DMSO in the dosing solution should be kept to a minimum, ideally below 5%, to avoid potential vehicle-related toxicity.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Example Formulation:
| Component | Concentration |
| CP-96,345 | Desired final concentration (e.g., 1 mg/mL) |
| DMSO | ≤ 5% (v/v) |
| Lactated Ringer's Solution | q.s. to final volume |
Note: One study reported dissolving CP-96,345 directly in lactated Ringer's solution, which suggests some aqueous solubility. However, to ensure complete dissolution, especially at higher concentrations, starting with a DMSO stock is recommended.
Intraperitoneal (IP) Administration
Intraperitoneal injections allow for slightly higher volumes and less stringent sterility compared to IV administration, but a sterile and isotonic vehicle is still recommended.
Protocol:
-
Prepare a 20 mM stock solution of CP-96,345 in 100% DMSO.
-
Dilute the DMSO stock solution in sterile 0.9% Sodium Chloride (Saline) to the desired final concentration. Multiple studies have successfully used saline as the vehicle for intraperitoneal injections of CP-96,345.
-
Ensure the final concentration of DMSO is as low as possible, ideally below 10%.
Example Formulation:
| Component | Concentration |
| CP-96,345 | Desired final concentration (e.g., 2.5 mg/kg dose) |
| DMSO | ≤ 10% (v/v) |
| 0.9% Saline | q.s. to final volume |
Oral Gavage Administration
For oral administration, the formulation can be a solution or a suspension. The use of suspending agents can help to ensure a uniform dose is administered.
Protocol:
-
Prepare a 20 mM stock solution of CP-96,345 in 100% DMSO.
-
Prepare a vehicle solution of 0.5% (w/v) methylcellulose (B11928114) in sterile water or saline.
-
Slowly add the DMSO stock solution to the methylcellulose vehicle while vortexing to create a uniform suspension.
-
For improved solubility, a co-solvent system can be employed. One such system, used for a similarly poorly soluble compound, consists of a mixture of DMSO, PEG300, and a small amount of ethanol.
Example Suspension Formulation:
| Component | Concentration |
| CP-96,345 | Desired final concentration (e.g., 10 mg/kg dose) |
| DMSO | ≤ 10% (v/v) |
| 0.5% Methylcellulose in Water | q.s. to final volume |
Example Solution Formulation (Co-solvent system):
| Component | Percentage (v/v) |
| DMSO | 50% |
| PEG300 | 40% |
| Ethanol | 10% |
Note: When using a co-solvent system, it is important to first dissolve the CP-96,345 in the DMSO and ethanol, and then add the PEG300.
Signaling Pathway of CP-96,345 Target: The NK1 Receptor
CP-96,345 is a selective antagonist of the Neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade that is involved in various physiological processes, including pain transmission, inflammation, and emesis.
Figure 2. Simplified signaling pathway of the NK1 receptor and the inhibitory action of CP-96,345.
Summary of Quantitative Data
| Parameter | Value |
| CP-96,345 Molecular Weight | 412.57 g/mol |
| Stock Solution Concentration | 20 mM in DMSO |
| Final DMSO (IV) | < 5% |
| Final DMSO (IP) | < 10% |
| Final DMSO (Oral) | < 10% (suspension) or higher in co-solvent systems |
Conclusion
The successful use of CP-96,345 in in vivo studies is highly dependent on the appropriate preparation of the dosing solution. Due to its poor aqueous solubility, a DMSO stock solution is generally required. The choice of the final vehicle and the concentration of DMSO should be carefully considered based on the route of administration and the specific experimental design to ensure the compound's bioavailability and to minimize any potential confounding effects from the vehicle. Researchers should always perform a small-scale pilot formulation to check for precipitation before preparing a large batch for animal studies. A vehicle control group should be included in all in vivo experiments.
References
Application Notes and Protocols for CP-96,345 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96,345 is a potent and selective non-peptide antagonist of the Substance P (SP) neurokinin-1 (NK-1) receptor.[1][2] It has been extensively used in preclinical research to investigate the role of the SP/NK-1 receptor system in various physiological and pathological processes, including pain, inflammation, and affective disorders. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying signaling pathways relevant to the use of CP-96,345 in rodent models.
Data Presentation: Recommended Dosages of CP-96,345
The following table summarizes the effective dosages of CP-96,345 reported in the literature for various rodent models and routes of administration. It is crucial to note that the optimal dose may vary depending on the specific experimental conditions, including the animal strain, age, sex, and the specific endpoint being measured. Therefore, pilot studies are recommended to determine the optimal dose for your specific experimental setup.
| Rodent Model | Species (Strain) | Route of Administration | Effective Dose Range | Vehicle | Reference |
| Neurogenic Inflammation | Rat (Sprague-Dawley) | Intravenous (i.v.) | 0.4 - 9.0 µmol/kg | Not specified | [2][3] |
| Rat | Oral | ED₅₀: 10 µmol/kg | Not specified | [2] | |
| Pain (Formalin Test) | Mouse (Swiss Albino) | Intrathecal (i.t.) | 0.02 - 2 nmol | Not specified | [4] |
| Rat | Not specified | Not specified | Not specified | [5] | |
| Pain (Capsaicin Test) | Mouse | Intrathecal (i.t.) | Dose-dependent reduction | Not specified | [6] |
| Pain (Hot Plate Test) | Mouse | Intrathecal (i.t.) & Intraperitoneal (i.p.) | Effective against i.t. SP | Not specified | [7] |
| Motor Impairment | Mouse (Swiss Albino) | Intraperitoneal (i.p.) | ED₅₀: 1.9 - 3.6 mg/kg | Not specified | [8] |
| Urinary Bladder Contraction | Rat | Intravenous (i.v.) | ED₅₀: 5.0 mg/kg (vs. Substance P) | Not specified | [9] |
| Rat | Intravenous (i.v.) | ED₅₀: 0.250 mg/kg (vs. Septide) | Not specified | [9] | |
| Intestinal Inflammation | Rat | Not specified | Dose-dependent reduction | Not specified | [10] |
Note on Vehicle Selection: While many studies do not explicitly state the vehicle used, common vehicles for administering lipophilic compounds like CP-96,345 in rodent studies include saline with a small percentage of a solubilizing agent such as DMSO, Tween 80, or Cremophor EL. It is imperative to perform appropriate vehicle controls in all experiments to rule out any effects of the vehicle itself.
Experimental Protocols
Neurogenic Inflammation Model in Rats
This protocol is based on the principles described in studies investigating the effect of CP-96,345 on neurogenic plasma protein extravasation.[2][3]
Objective: To assess the ability of CP-96,345 to inhibit neurogenic inflammation in the rat dura mater, a model relevant to migraine.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
CP-96,345
-
Vehicle (e.g., saline with 1% DMSO)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for craniotomy
-
Evans blue dye (50 mg/kg)
-
Substance P or inflammatory soup (IS) containing histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2.
-
Microscope for observing dural blood vessels
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the dura mater.
-
Drug Administration: Administer CP-96,345 or vehicle intravenously (i.v.) via the tail vein.
-
Induction of Neurogenic Inflammation: After a predetermined pretreatment time (e.g., 15 minutes), induce neurogenic inflammation by either electrical stimulation of the trigeminal ganglion or topical application of Substance P or "inflammatory soup" onto the dura.
-
Measurement of Plasma Extravasation: Administer Evans blue dye i.v. a few minutes before inducing inflammation. This dye binds to albumin and will extravasate into the tissue where there is increased vascular permeability.
-
Quantification: After a set period, perfuse the animal with saline to remove intravascular dye. Dissect the dura mater, and quantify the amount of extravasated Evans blue dye spectrophotometrically.
-
Data Analysis: Compare the amount of dye extravasation in the CP-96,345-treated group to the vehicle-treated control group.
Formalin-Induced Nociception in Mice ("Formalin Test")
This protocol is a standard model for assessing analgesic compounds and is based on methodologies used in studies with CP-96,345.[6]
Objective: To evaluate the antinociceptive effects of CP-96,345 on inflammatory pain.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
CP-96,345
-
Vehicle
-
Formalin (1-5% in saline)
-
Observation chambers with mirrors for unobstructed view of the paws
Procedure:
-
Acclimation: Place the mice in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Drug Administration: Administer CP-96,345 or vehicle via the desired route (e.g., intrathecal, intraperitoneal).
-
Formalin Injection: After the appropriate pretreatment time, inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the formalin injection, record the amount of time the mouse spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Compare the total time spent in nociceptive behaviors in the CP-96,345-treated group to the vehicle-treated group for both phases.
Signaling Pathways and Mechanism of Action
CP-96,345 exerts its effects by competitively binding to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Substance P / NK-1 Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the Substance P/NK-1 receptor interaction, which are subsequently blocked by CP-96,345.
Caption: Substance P/NK-1R signaling cascade and its inhibition by CP-96,345.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for testing the efficacy of CP-96,345 in a rodent model.
Caption: General experimental workflow for in vivo studies with CP-96,345.
Important Considerations
-
Stereospecificity: CP-96,345 has a stereoisomer, CP-96,344, which is often used as a negative control as it is much less active at the NK-1 receptor.[2] Including this control can help to demonstrate that the observed effects are specifically due to NK-1 receptor antagonism.
-
Off-Target Effects: While CP-96,345 is a selective NK-1 receptor antagonist, at higher concentrations, it may interact with L-type calcium channels.[10][11] Researchers should be mindful of this potential off-target effect and consider using the lowest effective dose.
-
Animal Welfare: All procedures involving animals should be carried out in accordance with institutional and national guidelines for the ethical use of animals in research.
By following these guidelines and protocols, researchers can effectively utilize CP-96,345 as a tool to investigate the multifaceted roles of the Substance P/NK-1 receptor system in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 6. researchgate.net [researchgate.net]
- 7. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.mousephenotype.org [web.mousephenotype.org]
Application Notes and Protocols: CP-96,345 in the Study of Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CP-96,345, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK-1) receptor, in preclinical research models of visceral hypersensitivity. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to CP-96,345 and Visceral Hypersensitivity
Visceral hypersensitivity, a key pathophysiological mechanism in functional bowel disorders such as Irritable Bowel Syndrome (IBS), is characterized by a lowered pain threshold and an exaggerated response to visceral stimuli. Substance P (SP), a neuropeptide of the tachykinin family, and its high-affinity receptor, the NK-1 receptor, are critically involved in the transmission of nociceptive signals from the viscera.[1][2] The release of SP in response to noxious stimuli activates NK-1 receptors on neurons in the spinal cord and brain, leading to the perception of pain and the development of hyperalgesia.[2][3]
CP-96,345 acts as a competitive antagonist at the NK-1 receptor, thereby blocking the effects of Substance P. This mechanism makes it a valuable pharmacological tool for investigating the role of the SP/NK-1 pathway in visceral pain and for evaluating the therapeutic potential of NK-1 receptor antagonism in treating visceral hypersensitivity.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of CP-96,345 and related experimental parameters in models of visceral and inflammatory pain.
Table 1: Effect of CP-96,345 on Toxin A-Induced Intestinal Fluid Secretion and Permeability in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Fluid Secretion (ml/cm) (Mean ± SEM) | Mannitol Permeability (Mean ± SEM) |
| Control (Saline) | - | 0.02 ± 0.01 | 0.03 ± 0.01 |
| Toxin A | - | 0.15 ± 0.02 | 0.25 ± 0.04 |
| Toxin A + CP-96,345 | 2.5 | 0.04 ± 0.01 | 0.08 ± 0.02 |
| Toxin A + CP-96,344 (inactive enantiomer) | 2.5 | 0.14 ± 0.03 | 0.22 ± 0.05 |
*p < 0.01 compared to Toxin A alone. Data adapted from a study on toxin A-mediated enteritis, which involves an inflammatory component relevant to visceral pain.[4]
Table 2: Parameters for Colorectal Distension (CRD) in Rodent Models of Visceral Pain
| Parameter | Description | Typical Values | Reference |
| Animal Model | Species and strain commonly used. | Sprague-Dawley Rats, Wistar Rats, C57BL/6 Mice | [5][6][7] |
| Balloon Catheter Size | Dimensions of the balloon used for distension. | 6 Fr (for rats), custom-made for mice | [8] |
| Balloon Insertion Depth | Distance from the anus to the balloon placement. | 1 cm from the anus (rats) | [9] |
| Distension Pressures | Range of pressures applied to elicit a visceromotor response (VMR). | 10-80 mmHg (phasic distensions) | [6][7] |
| Distension Duration | Duration of each pressure application. | 10-30 seconds | [6][8] |
| Inter-distension Interval | Rest period between consecutive distensions. | 4-5 minutes | [6][8] |
Table 3: Effect of Morphine on Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Abdominal Withdrawal Reflex (AWR) Score (Mean ± SD) |
| Saline | - | 3.5 ± 0.5 |
| Morphine | 2 | 2.1 ± 0.6 |
| Morphine | 4 | 1.2 ± 0.4 |
| Morphine | 8 | 0.5 ± 0.3* |
*p < 0.05 compared to Saline. This table illustrates a typical dose-dependent analgesic effect on visceral pain, providing a reference for the expected outcomes with effective compounds like CP-96,345. Data adapted from a study establishing a visceral pain model.[10]
Experimental Protocols
Protocol 1: Induction of Visceral Hypersensitivity via Colorectal Distension (CRD) in Rats
This protocol describes a standard method for inducing and measuring visceral pain in rats, which can be used to evaluate the efficacy of CP-96,345.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
6 Fr balloon catheter
-
Barostat or sphygmomanometer and pressure transducer
-
Electromyography (EMG) recording equipment
-
Isoflurane for light anesthesia
-
CP-96,345 solution for administration (e.g., intraperitoneal injection)
-
Vehicle control solution
Procedure:
-
Animal Preparation:
-
House rats individually and allow them to acclimate for at least one week before the experiment.
-
On the day of the experiment, lightly anesthetize the rat with isoflurane.
-
Gently insert the balloon catheter into the colon, with the balloon positioned 1 cm from the anus. Secure the catheter to the tail with tape.[9]
-
Implant EMG electrodes into the external oblique abdominal muscle to record the visceromotor response (VMR). Allow for a recovery period after surgery if applicable.
-
Allow the rat to recover from anesthesia in a testing chamber for at least 30 minutes.
-
-
Drug Administration:
-
Administer CP-96,345 or vehicle control via the desired route (e.g., intraperitoneal, intravenous) at a predetermined time before the CRD procedure. A dose of 2.5 mg/kg has been shown to be effective in a rat model of intestinal inflammation.[4]
-
-
Colorectal Distension and VMR Measurement:
-
Connect the catheter to the barostat or pressure-controlled inflation device.
-
Perform phasic colorectal distensions at increasing pressures (e.g., 10, 20, 40, 60, 80 mmHg).[6][7]
-
Each distension should last for a defined period (e.g., 20 seconds) followed by a rest interval (e.g., 4 minutes).[6]
-
Simultaneously record the EMG activity of the abdominal muscles. The VMR is quantified as the increase in EMG signal during the distension period compared to the baseline.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) of the rectified EMG signal for each distension pressure.
-
Compare the VMR at each pressure level between the CP-96,345-treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
A significant reduction in the VMR in the CP-96,345 group indicates an analgesic effect.
-
Visualizations
Signaling Pathway of Substance P in Visceral Nociception
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK-1 receptor, leading to neuronal excitation and the sensation of visceral pain.
Caption: Substance P/NK-1R signaling in visceral pain.
Experimental Workflow for Evaluating CP-96,345
The diagram below outlines the key steps in a typical preclinical experiment to assess the efficacy of CP-96,345 in a rodent model of visceral hypersensitivity.
Caption: Workflow for visceral hypersensitivity studies.
Logical Relationship: CP-96,345 Mechanism of Action
This diagram illustrates the logical flow of how CP-96,345 mitigates visceral hypersensitivity.
Caption: CP-96,345 mechanism in visceral pain.
References
- 1. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visceral analgesia induced by acute and repeated water avoidance stress in rats: sex difference in opioid involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Blockade of Substance P using CP-96,345
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in neurotransmission, inflammation, and pain perception. Its biological effects are primarily mediated through the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR). CP-96,345 is a potent and selective non-peptide antagonist of the NK-1R, making it an invaluable tool for studying the physiological and pathological roles of Substance P. These application notes provide detailed protocols for key in vitro assays to characterize the inhibitory activity of CP-96,345 on Substance P-induced cellular responses.
Data Presentation: In Vitro Potency of CP-96,345
The following tables summarize the quantitative data for CP-96,345 in blocking Substance P activity across various in vitro assays.
| Radioligand Binding Assays | |||
| Assay Type | Preparation | Radioligand | Ki (nM) |
| Competition Binding | Membranes from CHO cells expressing human NK-1R | [125I]-Tyr-8-Substance P | ~0.4 |
| Competition Binding | Rat cerebral cortex membranes | [125I]-Bolton-Hunter-Substance P | ~59.6 |
| Functional Assays | |||
| Assay Type | Cell/Tissue Type | Measured Response | IC50 / pA2 |
| Calcium Mobilization | CHO-K1 cells | Inhibition of SP-induced calcium influx | ~1.3 nM |
| Smooth Muscle Contraction | Guinea pig ileum | Inhibition of SP-induced contraction | pA2 ~8.5 |
| Cytokine Release | Human dental pulp cells | Inhibition of SP-induced IL-8 secretion | Not explicitly quantified, but effective at 10⁻⁶ M |
Signaling Pathways and Experimental Workflows
Substance P / NK-1 Receptor Signaling Pathway
Substance P binding to the NK-1 receptor primarily activates Gq and Gs alpha subunits of the heterotrimeric G protein.[1][2][3] Activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2] Activation of Gs stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1][2]
Experimental Workflow: In Vitro Antagonist Characterization
The general workflow for characterizing an antagonist like CP-96,345 involves a series of assays to determine its binding affinity and functional inhibition of the receptor.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of CP-96,345 for the NK-1 receptor through competition with a radiolabeled Substance P analog.
Materials:
-
Membranes from cells expressing the human NK-1 receptor (e.g., CHO-K1 cells)
-
[¹²⁵I]-Substance P (or other suitable radioligand)
-
CP-96,345
-
Non-specific binding control (e.g., high concentration of unlabeled Substance P)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of CP-96,345 in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or non-specific binding control.
-
50 µL of CP-96,345 dilutions.
-
50 µL of [¹²⁵I]-Substance P at a final concentration close to its Kd.
-
100 µL of cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the CP-96,345 concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional inhibition of Substance P-induced intracellular calcium release by CP-96,345.[4]
Materials:
-
Cells expressing the NK-1 receptor (e.g., CHO-K1, HEK293)
-
Substance P
-
CP-96,345
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Seed cells into the 96-well plates at a density of 40,000-80,000 cells per well and culture overnight.[4]
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in HBSS/HEPES buffer containing Pluronic F-127 to a final concentration of 2-4 µM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
During the incubation, prepare serial dilutions of CP-96,345 and a stock solution of Substance P in HBSS/HEPES.
-
After incubation, wash the cells twice with HBSS/HEPES to remove excess dye.
-
Add the CP-96,345 dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) kinetically.
-
Initiate the reading and, after establishing a stable baseline, add a concentration of Substance P that elicits a submaximal response (e.g., EC80).
-
Continue recording the fluorescence for at least 60-120 seconds.
-
The inhibitory effect of CP-96,345 is determined by the reduction in the peak fluorescence response to Substance P.
-
Plot the percentage of inhibition against the logarithm of the CP-96,345 concentration to determine the IC50 value.
Smooth Muscle Contraction Assay
Objective: To assess the ability of CP-96,345 to inhibit Substance P-induced contraction of isolated smooth muscle tissue.[5]
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat urinary bladder)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Substance P
-
CP-96,345
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Protocol:
-
Dissect the smooth muscle tissue into strips and mount them in the organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.
-
Apply an optimal resting tension to the tissue strips (e.g., 1 gram) and allow them to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability. Wash the tissue and allow it to return to baseline.
-
Add CP-96,345 at a specific concentration to the organ bath and incubate for 20-30 minutes.
-
Generate a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the bath and recording the resulting isometric contraction.
-
Repeat the Substance P concentration-response curve in the presence of increasing concentrations of CP-96,345.
-
The antagonistic effect of CP-96,345 is observed as a rightward shift in the Substance P concentration-response curve.
-
The potency of CP-96,345 can be quantified by calculating the pA2 value from a Schild plot.
Interleukin-8 (IL-8) Release Assay
Objective: To determine the inhibitory effect of CP-96,345 on Substance P-induced IL-8 secretion from cultured cells.[6][7]
Materials:
-
Cells known to release IL-8 in response to Substance P (e.g., human dental pulp cells, human corneal epithelial cells)[6][8]
-
Cell culture medium
-
Substance P
-
CP-96,345
-
Human IL-8 ELISA kit
-
24-well or 48-well cell culture plates
Protocol:
-
Seed the cells in culture plates and grow them to near confluency.
-
The day before the experiment, replace the growth medium with serum-free medium.
-
On the day of the assay, pre-incubate the cells with various concentrations of CP-96,345 for 30-60 minutes.
-
Stimulate the cells with a predetermined concentration of Substance P (e.g., 10⁻⁸ M to 10⁻⁴ M).[6] Include appropriate controls (untreated cells, cells treated with Substance P alone, and cells treated with CP-96,345 alone).
-
Incubate the cells for a specified period (e.g., 8 hours, which is the peak of IL-8 secretion in some cell types).[6]
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.[7]
-
The inhibitory effect of CP-96,345 is determined by the reduction in IL-8 concentration in the supernatant of cells co-treated with Substance P.
-
Plot the percentage of inhibition of IL-8 release against the logarithm of the CP-96,345 concentration to determine the IC50 value.
References
- 1. Structure Dynamics and Signaling of the Neurokinin-1 Receptor | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. dmt.dk [dmt.dk]
- 6. Substance P induces interleukin-8 secretion from human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for CP-96,345 Administration in Chemotherapy-Induced Emesis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are significant and distressing side effects of cancer treatment. The neurokinin-1 (NK1) receptor antagonist, CP-96,345, and its more potent enantiomer, CP-99,994, have been instrumental in elucidating the role of Substance P and the NK1 receptor in the emetic reflex. This document provides detailed application notes and protocols for the use of these compounds, with a focus on CP-99,994 due to the prevalence of its use in published studies, in preclinical models of CINV, particularly the ferret model of cisplatin-induced emesis.
Mechanism of Action: NK1 Receptor Antagonism
Chemotherapeutic agents, such as cisplatin, induce the release of neurotransmitters, including serotonin (B10506) and Substance P, from enterochromaffin cells in the gastrointestinal tract. Substance P is the preferred endogenous ligand for the NK1 receptor, which is found in key areas of the brainstem involved in the emetic reflex, including the nucleus tractus solitarius (NTS) and the area postrema. The binding of Substance P to NK1 receptors is a critical step in the signaling cascade that leads to nausea and vomiting.
CP-96,345 is a non-peptide antagonist of the NK1 receptor. By blocking the binding of Substance P, it effectively inhibits the downstream signaling that triggers emesis. This central mechanism of action makes NK1 receptor antagonists like CP-96,345 and its active enantiomer CP-99,994 effective against both the acute phase (occurring within 24 hours of chemotherapy) and the delayed phase (occurring 24-120 hours after chemotherapy) of CINV.
Signaling Pathway of Chemotherapy-Induced Emesis and NK1 Receptor Antagonism
Application Notes and Protocols for Studying CP-96,345 in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical assessment of the anxiolytic potential of CP-96,345, a non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The protocols detailed herein are for established rodent models of anxiety-like behavior: the Elevated Plus-Maze (EPM), the Light-Dark Box Test, and the Open Field Test (OFT).
Introduction
CP-96,345 is a selective antagonist of the NK1 receptor, for which Substance P is the endogenous ligand. The Substance P/NK1 receptor system is implicated in the pathophysiology of stress, anxiety, and depression.[1] Antagonism of the NK1 receptor has been proposed as a novel mechanism for anxiolytic drug action.[2] Preclinical evaluation of compounds like CP-96,345 in reliable and validated animal models is a critical step in the drug development process.
Mechanism of Action: NK1 Receptor Antagonism
Substance P, upon binding to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that contributes to neuronal excitability and stress responses.[3][4] CP-96,345 competitively binds to the NK1 receptor, thereby blocking the downstream signaling pathways typically initiated by Substance P. This blockade is hypothesized to produce anxiolytic effects.
The binding of Substance P to the NK1 receptor can activate both Gq and Gs proteins.[3] Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] Gs activation, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These signaling pathways ultimately modulate neuronal activity and gene expression. By blocking the initial binding of Substance P, CP-96,345 prevents the activation of these downstream effectors.
Data Presentation: Quantitative Effects of CP-96,345
The following table summarizes the dose-dependent effects of intraperitoneally administered (+/-)-CP-96,345 in the black-and-white box model in Swiss albino mice. It is important to note that while some of these effects, such as increased time in the light section, can be indicative of anxiolytic activity, the concurrent decrease in motor activity suggests a potential sedative effect that must be carefully considered in the interpretation of the results.[7]
| Behavioral Parameter | Effect | ED₅₀ / ID₅₀ (mg/kg, i.p.) |
| Motor Activity (Light Compartment) | Decrease | 2.5 |
| Motor Activity (Dark Compartment) | Decrease | 3.6 |
| Exploratory Rearing (Light) | Decrease | 1.9 |
| Exploratory Rearing (Dark) | Decrease | 2.6 |
| Transitions between Compartments | Decrease | 2.8 |
| Latency to Enter Dark Compartment | Increase | 2.0 |
| Time in Light Section | Increase | 2.2 |
Data adapted from a study in Swiss albino mice.[7]
Experimental Protocols
Prior to conducting any of the following behavioral tests, it is crucial to allow animals to acclimate to the testing room for at least 30-60 minutes.[8][9] All experiments should be conducted under controlled lighting and noise conditions to minimize confounding variables. The experimenter should ideally be blind to the treatment conditions.
Experimental Workflow
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][10]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-80 cm).[10][11]
-
Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) arranged opposite to each other.[10]
-
A central platform (e.g., 10 x 10 cm) connects the arms.
-
The maze should be constructed from a non-reflective material.
Procedure:
-
Administer CP-96,345 or vehicle intraperitoneally (i.p.) at the desired pre-treatment time (e.g., 30 minutes) before the test.
-
Place the animal gently onto the central platform, facing one of the closed arms.[10]
-
Allow the animal to explore the maze freely for a 5-10 minute session.[8][10]
-
Record the session using an overhead video camera for later analysis.
-
After each trial, thoroughly clean the maze with an appropriate disinfectant (e.g., 70% ethanol) to remove any olfactory cues.[8]
Parameters to Measure:
-
Primary Anxiety Measures:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100
-
Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100
-
-
Locomotor Activity Measures:
-
Total number of arm entries (both open and closed).
-
Distance traveled in the maze.
-
Expected Outcome with Anxiolytic Compound: Anxiolytic compounds like CP-96,345 are expected to increase the percentage of time spent in and the number of entries into the open arms, without significantly altering total locomotor activity. A concurrent decrease in total arm entries may indicate sedative effects.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[12][13]
Apparatus:
-
A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly lit compartment (approximately 2/3 of the total area).[13]
-
An opening connects the two compartments, allowing free passage.
-
The light intensity in the light compartment should be standardized (e.g., 150-200 Lux).[9]
Procedure:
-
Administer CP-96,345 or vehicle (i.p.) at the specified pre-treatment time.
-
Gently place the mouse into the center of the light compartment, facing away from the opening to the dark compartment.[9]
-
Allow the animal to explore the apparatus for a 5-10 minute session.[13]
-
Use an automated system with infrared beams or a video tracking system to record the animal's behavior.
-
Clean the apparatus thoroughly between each trial.
Parameters to Measure:
-
Primary Anxiety Measures:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
-
Activity and Exploratory Measures:
-
Number of transitions between the two compartments.
-
Total distance traveled.
-
Rearing frequency in each compartment.
-
Expected Outcome with Anxiolytic Compound: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between compartments. As noted in the data table, CP-96,345 has been shown to increase the time spent in the light section but also to decrease motor activity and transitions, which complicates the interpretation and suggests a possible sedative effect.[7]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain in the periphery of a novel, open arena (thigmotaxis).[14][15]
Apparatus:
-
A square or circular arena (e.g., 44.5 x 44.5 x 20 cm) with walls high enough to prevent escape.[14]
-
The floor of the arena is typically divided into a central zone and a peripheral zone by software.
-
The arena should be evenly illuminated.
Procedure:
-
Administer CP-96,345 or vehicle (i.p.) at the designated pre-treatment time.
-
Place the animal in the periphery of the open field, facing a wall.[14]
-
Allow the animal to explore the arena for a 5-20 minute session.[14]
-
An automated video tracking system records the animal's movements.
-
Clean the arena thoroughly after each animal.
Parameters to Measure:
-
Anxiety-Like Behavior:
-
Time spent in the central zone.
-
Latency to enter the central zone.
-
Frequency of entries into the central zone.
-
-
Locomotor Activity:
-
Total distance traveled.
-
Mean velocity.
-
-
Exploratory Behavior:
-
Rearing frequency (vertical activity).
-
Expected Outcome with Anxiolytic Compound: An anxiolytic effect is indicated by an increase in the time spent in and the number of entries into the central zone. This test is also crucial for assessing potential motor side effects. A significant decrease in total distance traveled would suggest sedative or motor-impairing effects of CP-96,345, which should be considered when interpreting data from the EPM and Light-Dark Box tests.[7]
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the anxiolytic properties of CP-96,345. By employing a battery of tests, researchers can gain a more comprehensive understanding of the compound's behavioral profile and differentiate between true anxiolytic effects and potential confounding factors such as sedation. Careful attention to experimental detail and appropriate statistical analysis are paramount for obtaining reliable and interpretable results in the preclinical development of novel anxiolytic agents.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. mmpc.org [mmpc.org]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. researchgate.net [researchgate.net]
- 13. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 14. mmpc.org [mmpc.org]
- 15. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CP-96,345 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the known off-target effects of CP-96,345 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm using CP-96,345 as a selective NK1 receptor antagonist, but I'm observing effects that are inconsistent with NK1 inhibition. What could be the cause?
A1: While CP-96,345 is a potent and selective antagonist of the NK1 receptor, it has been documented to interact with other cellular targets, particularly at higher concentrations. These off-target effects can lead to unexpected cellular responses. The most well-characterized off-target interactions are with L-type calcium channels and voltage-gated sodium channels. It is crucial to consider these possibilities when interpreting your data.
Q2: My experimental results with CP-96,345 are not stereoselective. Does this indicate an off-target effect?
A2: Yes, a lack of stereoselectivity is a strong indicator of an off-target effect. The antagonism of the NK1 receptor by CP-96,345 is stereospecific, with its enantiomer, CP-96,344, being inactive.[1] However, the off-target effects of CP-96,345 on L-type calcium channels have been shown to be non-stereoselective.[2] If you observe similar effects with both CP-96,345 and its inactive enantiomer, it is likely that the observed response is not mediated by NK1 receptor blockade.
Q3: At what concentrations are off-target effects of CP-96,345 likely to be observed?
A3: Off-target effects are generally observed at concentrations higher than those required for effective NK1 receptor antagonism. For instance, the interaction with L-type calcium channels and voltage-gated sodium channels occurs in the micromolar range, whereas its affinity for the NK1 receptor is in the sub-nanomolar to low nanomolar range. Refer to the data summary tables below for specific Ki and IC50 values.
Q4: I am seeing a decrease in cell viability in my cellular assay when using CP-96,345. Is this a known effect?
A4: While there is some indication of antiproliferative activity in certain cell lines (e.g., A549), detailed and widespread cytotoxicity data for CP-96,345 is not extensively documented in the scientific literature. If you observe significant cytotoxicity, it is recommended to perform control experiments to determine if this is an off-target effect. This can include comparing the cytotoxic effects of CP-96,345 with its inactive enantiomer and performing standard cytotoxicity assays, such as an LDH release assay.
Q5: Could CP-96,345 be interfering with my assay readout directly?
A5: This is a possibility for any small molecule, particularly in fluorescence-based assays. Compound interference can arise from autofluorescence or quenching. It is advisable to run a control with CP-96,345 in your assay medium without cells to check for any direct effects on the fluorescent signal.
Data Presentation: Summary of Off-Target Effects
The following tables summarize the quantitative data for the known off-target effects of CP-96,345 in cellular and biochemical assays.
Table 1: Interaction of CP-96,345 with L-Type Calcium Channels
| Assay Type | Radioligand | Preparation | Parameter | Value | Stereoselectivity |
| Radioligand Binding | [3H]-diltiazem | Rat cerebral cortex membranes | Ki | 22.5 nM | No |
| Radioligand Binding | [3H]-nimodipine | Rat cerebral cortex membranes | EC50 (enhancement) | 83.2 nM | No |
Table 2: Interaction of CP-96,345 with Voltage-Gated Sodium Channels
| Assay Type | Cell Type | Parameter | Value |
| Whole-cell patch clamp | Cultured rat neocortical neurons | IC50 | 18 µM |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for L-Type Calcium Channel Interaction
This protocol is a generalized procedure based on the methodologies described in the cited literature for assessing the binding of CP-96,345 to L-type calcium channels.
-
Materials:
-
Rat cerebral cortex tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-diltiazem (radioligand)
-
CP-96,345 and its enantiomer CP-96,344
-
Unlabeled diltiazem (B1670644) (for non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation of the supernatant. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: In a 96-well plate, combine the prepared membranes, [3H]-diltiazem at a concentration near its Kd, and varying concentrations of CP-96,345. For determining non-specific binding, use a saturating concentration of unlabeled diltiazem.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for CP-96,345 using competitive binding analysis software.
-
Protocol 2: MTT Assay for Cell Proliferation/Viability
This is a general protocol for assessing the effect of CP-96,345 on cell proliferation and can be adapted for various adherent cell lines.
-
Materials:
-
Cell line of interest (e.g., A549)
-
Complete culture medium
-
CP-96,345
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CP-96,345. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if a dose-dependent effect is observed.
-
Visualizations
References
Technical Support Center: Overcoming Poor Oral Bioavailability of CP-96,345
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of CP-96,345, a potent and selective non-peptide NK1 receptor antagonist. While CP-96,345 has been described as orally active in preclinical models, optimizing its oral bioavailability for consistent and effective therapeutic outcomes can be a significant challenge.[1][2][3][4] This guide offers potential strategies and experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of CP-96,345 after oral administration in our animal models. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge in drug development and can be attributed to several factors. For a compound like CP-96,345, potential causes include:
-
Poor Aqueous Solubility: Many new chemical entities exhibit low water solubility, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[5][6][7]
-
Low Permeability: The drug may have difficulty crossing the intestinal epithelial membrane to reach systemic circulation.[7]
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[5]
-
Gastrointestinal Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
Q2: What initial steps can we take to troubleshoot the poor oral bioavailability of CP-96,345?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility and permeability of CP-96,345. This will help you classify it according to the Biopharmaceutics Classification System (BCS), which can guide formulation strategies.
-
In Vitro Dissolution and Permeability Assays: Conduct in vitro dissolution studies in simulated gastric and intestinal fluids. Caco-2 cell monolayer assays can provide an estimate of intestinal permeability.[8]
-
Pilot Formulation Screening: Develop and test simple formulations, such as suspensions or solutions in different vehicles, to assess the impact on oral absorption in a small animal model.
Q3: What advanced formulation strategies can be employed to enhance the oral bioavailability of CP-96,345?
A3: Several advanced formulation strategies can be explored.[5][7][9] The choice of strategy will depend on the specific challenges identified in your initial troubleshooting.
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance dissolution rate and, consequently, absorption.[7][10]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[5][9]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption, potentially bypassing first-pass metabolism via lymphatic transport.[5][9][11]
-
Nanotechnology: Encapsulating the drug in nanocarriers such as nanoparticles or liposomes can protect it from degradation, improve solubility, and facilitate transport across biological membranes.[7]
Troubleshooting Guides
Issue 1: Poor and Inconsistent Dissolution of CP-96,345
Illustrative Data:
The following table presents hypothetical data for different formulation approaches to improve the dissolution of a poorly soluble compound like CP-96,345.
| Formulation Approach | Mean Particle Size (µm) | Solubility in Simulated Intestinal Fluid (µg/mL) | Dissolution Rate (% dissolved in 30 min) |
| Unformulated CP-96,345 | 50 | 5 | 15 |
| Micronized CP-96,345 | 5 | 10 | 45 |
| Nanosuspension of CP-96,345 | 0.2 | 25 | 85 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | N/A | 50 | 95 |
Troubleshooting Steps & Experimental Protocols:
If you are facing dissolution challenges, consider the following protocols:
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Slurry: Disperse 1% (w/v) of CP-96,345 and a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose) in an aqueous medium.
-
Milling: Transfer the slurry to a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Process Parameters: Mill at a high speed for a specified duration (e.g., 2-4 hours), monitoring the particle size distribution at regular intervals using a laser diffraction particle size analyzer.
-
Harvesting: Separate the nanosuspension from the grinding media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Protocol 2: Formulation of an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve CP-96,345 and a polymer (e.g., polyvinylpyrrolidone (B124986) K30) in a common solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) at a specific drug-to-polymer ratio (e.g., 1:5 w/w).
-
Spray Drying: Atomize the solution into a spray dryer with an inlet temperature of, for example, 120°C and a drying gas flow rate sufficient to maintain an outlet temperature of 60-70°C.
-
Powder Collection: Collect the dried powder from the cyclone separator.
-
Characterization: Analyze the resulting solid dispersion for its amorphous nature (using techniques like X-ray diffraction and differential scanning calorimetry), drug content, and dissolution properties.
Issue 2: Low Permeability Across Intestinal Epithelium
Illustrative Data:
This table shows hypothetical permeability data for CP-96,345 in different formulations using an in vitro Caco-2 cell model.
| Formulation | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| CP-96,345 Solution | 1.5 | 5.2 |
| CP-96,345 with Permeation Enhancer | 4.8 | 2.1 |
| CP-96,345 in a Self-Emulsifying Drug Delivery System (SEDDS) | 8.2 | 1.5 |
Troubleshooting Steps & Experimental Protocols:
To address low permeability, consider the following:
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of CP-96,345 in various oils, surfactants, and co-surfactants.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant, followed by the addition of CP-96,345 until it is completely dissolved.
-
Characterization: Evaluate the prepared SEDDS for its self-emulsification time, droplet size distribution upon dilution in aqueous media, and in vitro drug release.
Visualizing the Challenges and Solutions
Diagram 1: Overcoming Barriers to Oral Bioavailability
Caption: A workflow illustrating the primary barriers to oral drug bioavailability and corresponding formulation strategies to mitigate them.
Diagram 2: CP-96,345 Mechanism of Action - NK1 Receptor Signaling
Caption: The signaling pathway of the NK1 receptor, the target of CP-96,345. CP-96,345 acts as an antagonist, blocking the binding of Substance P.
References
- 1. Discovery of CP-96,345 and its characterization in disease models involving substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of CP-96,345, a nonpeptide substance P receptor antagonist, on salivation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. merckgroup.com [merckgroup.com]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Why is my CP-96,345 experiment not reproducible?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the NK1 receptor antagonist, CP-96,345. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is CP-96,345 and what is its primary mechanism of action?
A1: CP-96,345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Its primary mechanism of action is to competitively block the binding of Substance P (SP), the endogenous ligand for the NK1 receptor, thereby inhibiting downstream signaling pathways involved in processes such as neurogenic inflammation, pain transmission, and emesis.[1][2][3]
Q2: What are the recommended storage conditions for CP-96,345?
A2: For long-term storage, CP-96,345 powder should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.
Q3: How should I prepare a working solution of CP-96,345 for my experiment?
A3: CP-96,345 has low solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, this stock solution can then be diluted to the final working concentration in your aqueous experimental buffer. It is crucial to ensure the final concentration of DMSO is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts. For in vivo studies, the formulation for administration will depend on the route of administration and may require specific vehicles to ensure solubility and bioavailability.
Troubleshooting Guide: Why is my CP-96,345 Experiment Not Reproducible?
Lack of reproducibility in experiments involving CP-96,345 can arise from several factors, ranging from the inherent properties of the compound to subtle variations in experimental procedures. This guide addresses the most common issues.
Issue 1: Inconsistent or weaker than expected antagonist activity, particularly in rodent models.
Possible Cause:
-
Species-Specific Affinity: CP-96,345 exhibits significant species-specific differences in its affinity for the NK1 receptor. It has a substantially lower affinity for rat and mouse NK1 receptors compared to human, guinea pig, and rabbit receptors.[4] This is a critical and often overlooked source of variability.
Troubleshooting Steps:
-
Verify the Species of Your Model System: Confirm the species of your cell line or animal model.
-
Consult Species Affinity Data: Refer to the table below to determine the known affinity of CP-96,345 for the NK1 receptor in your species of interest.
-
Adjust Concentration/Dosage: If you are working with a low-affinity species like rat or mouse, you will likely need to use a significantly higher concentration or dose of CP-96,345 to achieve effective NK1 receptor blockade compared to studies in guinea pigs or human cells.
-
Consider an Alternative Antagonist: If high concentrations lead to off-target effects, consider using an NK1 antagonist with more equitable potency across species for your specific model.
Table 1: Species-Dependent Affinity of CP-96,345 for the NK1 Receptor
| Species | Preparation | Radioligand | Ki (nM) | IC50 (nM) |
| Human | IM-9 cells | [¹²⁵I]BH-SP | 0.49 | |
| Guinea Pig | Brain | [³H]Substance P | 0.7 | |
| Rabbit | Iris Sphincter Muscle | 4.0 (pIC₅₀) | ||
| Rat | Cerebral Cortex | [¹²⁵I]BH-SP | 59.6 | |
| Rat | Submaxillary Gland | [³H]Substance P | 34 | |
| Mouse | 30-120 fold less active than in other species |
Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are inversely proportional to binding affinity. A lower value indicates higher affinity.
Issue 2: Unexpected or off-target effects observed in the experiment.
Possible Cause:
-
Interaction with L-type Calcium Channels: CP-96,345 has been shown to interact with L-type calcium channels, an effect that is not stereoselective.[5][6] This can lead to confounding results in assays where calcium signaling is important.
-
Inhibition of NMDA Receptor-Mediated Responses: Studies have indicated that CP-96,345 can inhibit behavioral responses induced by N-methyl-D-aspartate (NMDA) at doses that do not affect Substance P-induced behaviors in mice.[7]
Troubleshooting Steps:
-
Review Your Experimental Readout: Determine if your experimental endpoint is sensitive to changes in intracellular calcium concentration or glutamatergic signaling.
-
Use the Inactive Enantiomer as a Control: The stereoisomer of CP-96,345, often referred to as CP-96,344, is inactive at the NK1 receptor but may still interact with off-target sites.[8] Including this as a negative control can help differentiate between NK1-mediated and off-target effects.
-
Dose-Response Curve: Perform a full dose-response curve for CP-96,345 in your assay. Off-target effects may only become apparent at higher concentrations.
-
Alternative Antagonists: If off-target effects are suspected, consider using a structurally different NK1 antagonist to confirm that the observed effect is due to NK1 receptor blockade.
Issue 3: High variability between replicate experiments.
Possible Cause:
-
Poor Solubility and Precipitation: CP-96,345 is a lipophilic molecule with low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound can precipitate, leading to a lower effective concentration in your experiment. This precipitation can be inconsistent between experiments.[9]
Troubleshooting Steps:
-
Optimize Solution Preparation:
-
Prepare fresh dilutions from a frozen DMSO stock for each experiment.
-
When diluting, add the DMSO stock to the aqueous buffer while vortexing to promote mixing and reduce precipitation.
-
Avoid preparing large volumes of diluted compound that will sit for extended periods.
-
-
Visually Inspect Solutions: Before adding to cells or animals, visually inspect the final diluted solution for any signs of precipitation.
-
Sonication: Brief sonication of the final diluted solution may help to redissolve small precipitates.
-
Consider a Surfactant: For in vivo formulations, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80) may improve solubility and stability. Always test the vehicle alone as a control.
Experimental Protocols
To promote standardization, we provide the following detailed methodologies for key experiments.
In Vitro: NK1 Receptor Competition Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Bolton-Hunter conjugated Substance P
-
CP-96,345
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer to all wells.
-
Non-Specific Binding (NSB): To determine NSB, add a high concentration of unlabeled Substance P (e.g., 1 µM) to designated wells.
-
Total Binding: Designated wells will receive only the radioligand and buffer.
-
Competition: Add varying concentrations of CP-96,345 to the remaining wells.
-
Radioligand Addition: Add the radioligand to all wells at a final concentration at or below its Kd.
-
Membrane Addition: Add the cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB) and plot the percentage of specific binding against the log concentration of CP-96,345. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value.
In Vivo: Substance P-Induced Paw Edema in Rodents
This protocol describes a common in vivo model of neurogenic inflammation.
Materials:
-
Male Sprague-Dawley rats or Swiss Webster mice
-
Substance P
-
CP-96,345
-
Vehicle for CP-96,345 (e.g., saline with 5% DMSO and 5% Tween® 80)
-
Plethysmometer or calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions.
-
Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw of each animal.
-
Drug Administration: Administer CP-96,345 or its vehicle via the desired route (e.g., intraperitoneal, intravenous, or oral) at a predetermined time before the Substance P injection.
-
Induction of Edema: Under light anesthesia, inject a solution of Substance P (e.g., 10 µg in 50 µl of saline) into the plantar surface of the right hind paw.
-
Paw Volume Measurement: At various time points after the Substance P injection (e.g., 15, 30, 60, and 120 minutes), measure the paw volume or thickness.
-
Data Analysis: Calculate the change in paw volume from baseline for each animal. Compare the mean change in paw volume between the vehicle-treated and CP-96,345-treated groups. Data are often expressed as the percentage inhibition of edema.
Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by Substance P binding to the NK1 receptor, and the point of inhibition by CP-96,345.
Caption: Simplified NK1 receptor signaling pathway and inhibition by CP-96,345.
Troubleshooting Workflow for CP-96,345 Experiments
This flowchart provides a logical sequence of steps to diagnose issues with reproducibility.
Caption: A workflow for troubleshooting non-reproducible CP-96,345 experiments.
References
- 1. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonists in the current management of chemotherapy-induced nausea and vomiting | EurekAlert! [eurekalert.org]
- 4. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-96,345, which inhibits [3H] substance P binding, selectively inhibits the behavioral response to intrathecally administered N-methyl-D-aspartate, but not substance P, in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Addressing vehicle control issues for CP-96,345 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing vehicle control issues during experiments with CP-96,345.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro studies using CP-96,345?
A1: For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare stock solutions of CP-96,345.[1][2] It is crucial to use a high-purity, anhydrous grade of DMSO. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.[3] Always include a vehicle-only control group in your experimental design to account for any effects of the solvent.
Q2: How should I prepare CP-96,345 for in vivo administration?
A2: The choice of vehicle for in vivo studies depends on the route of administration. For intraperitoneal (i.p.) injections, CP-96,345 can be dissolved in a minimal amount of DMSO and then diluted with a sterile isotonic saline (0.9% NaCl) or other aqueous buffers.[4] It is critical to ensure the final concentration of DMSO is low to prevent irritation and toxicity.[3][5] For oral administration, CP-96,345 has been shown to be orally active.[6][7][8] Formulations may involve suspension in vehicles like 0.5% carboxymethylcellulose (CMC) in water.
Q3: My CP-96,345 solution is cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation indicates that CP-96,345 is not fully dissolved, which can lead to inaccurate dosing and inconsistent results. This is a common issue due to its low aqueous solubility. Please refer to the troubleshooting guide below for a step-by-step approach to address this problem.
Q4: What are the potential off-target effects of the vehicle itself?
A4: DMSO, while widely used, can have biological effects.[1][2] It can alter cell membrane permeability, affect cell growth and viability, and in some cases, exhibit anti-inflammatory or neurotoxic effects.[1][3][9] Therefore, a vehicle control group (animals or cells treated with the same concentration of the vehicle used to deliver CP-96,345) is essential to differentiate the effects of the compound from those of the vehicle.
Troubleshooting Guide: Vehicle-Related Issues
This guide provides a structured approach to resolving common problems encountered with CP-96,345 formulations.
Problem: Precipitation or Low Solubility
| Troubleshooting Step | Detailed Instructions | Expected Outcome |
| 1. Optimize Stock Solution | Ensure your CP-96,345 stock solution in DMSO is fully dissolved. Gentle warming (up to 37°C) and vortexing can aid dissolution.[10] | A clear, homogenous stock solution. |
| 2. Co-Solvent Strategy | For aqueous dilutions, use a co-solvent system. First, dissolve CP-96,345 in a minimal volume of DMSO. Then, slowly add this solution to your aqueous vehicle (e.g., saline) while vortexing to facilitate dispersion and prevent immediate precipitation. | A stable, clear, or finely dispersed solution suitable for administration. |
| 3. pH Adjustment | The solubility of some compounds can be pH-dependent. While information on the pKa of CP-96,345 is not readily available, you can empirically test the effect of minor pH adjustments of your aqueous vehicle on its solubility. Use biologically compatible buffers. | Improved solubility and stability of the final formulation. |
| 4. Sonication | If precipitation occurs after dilution, brief sonication in a water bath can help to break down aggregates and re-dissolve the compound.[10] | A more homogenous solution. Note: This may be a temporary fix; assess the stability of the solution over time. |
| 5. Formulation with Surfactants | For challenging formulations, consider the use of biocompatible non-ionic surfactants like Tween® 80 or Cremophor® EL at low concentrations (e.g., 0.1-1%). These can help to create stable micellar formulations of hydrophobic compounds. | A clear and stable solution, even at higher concentrations. Always test the vehicle with the surfactant alone for any biological effects. |
Quantitative Data
Table 1: Solubility of CP-96,345
| Solvent | Solubility | Reference |
| DMSO | Soluble to 20 mM with gentle warming | Tocris Bioscience |
Note: This information is based on manufacturer data and may vary between batches.
Experimental Protocols
Protocol 1: Preparation of CP-96,345 for In Vitro Cellular Assays
-
Prepare a 10 mM stock solution: Dissolve the appropriate amount of CP-96,345 powder in high-purity DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.126 mg of CP-96,345 (MW: 412.57 g/mol ) in 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution and gently warm it in a 37°C water bath until all the solid is dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working solution preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of CP-96,345.
Protocol 2: Formulation of CP-96,345 for Intraperitoneal (i.p.) Injection in Rodents
-
Initial solubilization: Dissolve the required amount of CP-96,345 in a minimal volume of DMSO. For example, if the final desired concentration is 1 mg/mL and the injection volume is 10 mL/kg, you will need a 1 mg/mL solution.
-
Co-solvent addition: To prepare 10 mL of a 1 mg/mL solution, you might first dissolve 10 mg of CP-96,345 in 0.5 mL (5% of the final volume) of DMSO.
-
Dilution in aqueous vehicle: While vortexing, slowly add 9.5 mL of sterile 0.9% saline to the DMSO solution. The slow addition and continuous mixing are crucial to prevent precipitation.
-
Final formulation: The final formulation will be 1 mg/mL CP-96,345 in 5% DMSO/95% saline.
-
Vehicle control: Prepare a vehicle control solution of 5% DMSO in sterile 0.9% saline.
-
Administration: Administer the solution or vehicle control to the animals immediately after preparation to minimize the risk of precipitation.
Visualizations
Caption: Substance P signaling pathway and the inhibitory action of CP-96,345.
Caption: A typical experimental workflow for an in vivo study with CP-96,345.
Caption: A flowchart for troubleshooting CP-96,345 precipitation issues.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. NK-1 antagonist reduces colonic inflammation and oxidative stress in dextran sulfate-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of CP-96,345 and its characterization in disease models involving substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to prevent degradation of CP-96,345 during experiments.
Welcome to the technical support center for CP-96,345. This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of CP-96,345 during experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for CP-96,345 powder?
A1: For long-term stability, CP-96,345 powder should be stored at -20°C. Under these conditions, it is stable for up to three years.
Q2: How should I store CP-96,345 once it is in solution?
A2: Stock solutions of CP-96,345, typically prepared in DMSO, should be stored at -80°C for optimal stability. When stored properly, these solutions are stable for up to six months. For shorter periods, storage at -20°C is acceptable for up to one month.
Q3: My CP-96,345 solution appears to have precipitated after thawing. What should I do?
A3: CP-96,345 is soluble in DMSO with gentle warming. If you observe precipitation, you can gently warm the solution and vortex it to redissolve the compound. Always ensure the compound is fully dissolved before preparing working solutions.
Q4: Is CP-96,345 sensitive to light?
Q5: What is the stability of CP-96,345 in aqueous solutions like cell culture media or physiological buffers?
A5: There is limited published data on the stability of CP-96,345 in aqueous solutions. As a general precaution, it is recommended to prepare fresh working dilutions in your aqueous buffer or media from a frozen DMSO stock solution immediately before each experiment. Avoid storing CP-96,345 in aqueous solutions for extended periods.
Q6: I am observing inconsistent results in my experiments. Could degradation of CP-96,345 be a factor?
A6: Inconsistent results can arise from multiple factors, including compound degradation. To minimize this possibility, ensure you are following the recommended storage and handling procedures. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of your stock solution by aliquoting it after the initial preparation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity of CP-96,345 in the assay. | 1. Degradation of stock solution: Improper storage or multiple freeze-thaw cycles. 2. Degradation in working solution: Instability in aqueous buffer/media. 3. Precipitation: Compound coming out of solution at working concentration. | 1. Use a fresh aliquot of the stock solution stored at -80°C. If the problem persists, prepare a new stock solution from powder. 2. Prepare fresh working dilutions from the DMSO stock immediately before the experiment. Minimize the time the compound spends in aqueous solution. 3. Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility and does not exceed the tolerance of your experimental system (typically <0.5%). Visually inspect for any precipitation. |
| High variability between replicate experiments. | 1. Inconsistent compound concentration: Inaccurate pipetting or partial precipitation. 2. Progressive degradation: Compound degrading over the course of a prolonged experiment. | 1. Ensure the stock solution is homogenous before making dilutions. Use calibrated pipettes. 2. For long-term experiments, consider adding freshly prepared CP-96,345 at different time points if the experimental design allows. |
| Unexpected off-target effects. | 1. Presence of degradation products: Unknown degradation products may have their own biological activity. | 1. Follow best practices for storage and handling to minimize degradation. If off-target effects are suspected, consider analyzing the purity of the compound solution using analytical methods like HPLC. |
Data Presentation
Storage and Stability Data Summary
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| In Solvent (DMSO) | -20°C | Up to 1 month |
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 20 mM (with gentle warming) |
Experimental Protocols
Protocol 1: Preparation of CP-96,345 Stock Solution
-
Materials: CP-96,345 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of CP-96,345 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of CP-96,345 powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Gently warm the solution and vortex until the compound is completely dissolved. Visually inspect to ensure no particulates are present.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: Prepared CP-96,345 stock solution in DMSO, sterile cell culture medium or desired buffer.
-
Procedure:
-
Thaw a single aliquot of the CP-96,345 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the final desired working concentration.
-
Ensure the final concentration of DMSO in the working solution is compatible with your cell type and assay (typically below 0.5%).
-
Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions.
-
Visualizations
Substance P / NK1 Receptor Signaling Pathway
Caption: Signaling pathway of the Substance P/NK1 receptor and the inhibitory action of CP-96,345.
Experimental Workflow for Preventing CP-96,345 Degradation
Caption: Recommended workflow for handling CP-96,345 to minimize degradation during experiments.
Technical Support Center: CP-96,345 In Vitro Applications
Welcome to the technical support center for CP-96,345. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating non-specific binding and effectively using CP-96,345 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is CP-96,345 and what is its primary target?
CP-96,345 is a potent, selective, and non-peptide antagonist of the Tachykinin Neurokinin 1 (NK1) receptor.[1] Its primary target is the NK1 receptor, where it blocks the binding of the natural ligand, Substance P.[1][2] This makes it a valuable tool for researching neurogenic inflammation and other physiological processes mediated by the Substance P/NK1 receptor system.[3][4]
Q2: What is non-specific binding and why is it a concern with CP-96,345?
Non-specific binding (NSB) refers to the interaction of a compound with molecules or surfaces other than its intended target.[5] For CP-96,345, this can include binding to assay plates, filters, or other proteins in the sample.[5] High NSB is a concern because it can mask the specific binding signal to the NK1 receptor, leading to an underestimation of the compound's true affinity and potency.[6] Furthermore, CP-96,345 has been shown to interact with off-target sites, such as L-type calcium channels, which can contribute to non-specific effects in functional assays.[7]
Q3: How is the level of non-specific binding determined in an assay?
Non-specific binding is measured by quantifying the binding of the radiolabeled ligand (e.g., [³H]Substance P) in the presence of a high concentration of an unlabeled competitor.[5][8] The competitor, at a concentration typically 100- to 1000-fold higher than its Kᵢ, will occupy nearly all the specific NK1 receptor sites. Any remaining radioligand binding under these conditions is considered non-specific.[8][9]
Q4: What is an acceptable level of non-specific binding?
Ideally, non-specific binding should be as low as possible. A general guideline is that specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[8] Conversely, non-specific binding should ideally be less than 50% of the total binding at the highest radioligand concentration tested.[8]
Q5: How can the inactive enantiomer, CP-96,344, be used in my experiments?
CP-96,344 is the (2R, 3R) enantiomer of CP-96,345 and has no significant affinity for the NK1 receptor.[4][10] It serves as an excellent negative control.[11] Any effects observed in the presence of CP-96,344 can be attributed to non-specific actions of the compound structure, helping to differentiate these from the specific NK1 receptor antagonism mediated by CP-96,345.[4][10]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure your results. The following table outlines potential causes and recommended solutions to optimize your assay.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Buffer Conditions | Adjust pH: Ensure the buffer pH is stable and optimal for receptor binding.[12] Increase Ionic Strength: Adding salts like NaCl can shield charged interactions that contribute to NSB.[13] |
| Inadequate Blocking | Use Blocking Agents: Incorporate a blocking agent like Bovine Serum Albumin (BSA) (typically 0.1-1%) into your assay buffer to coat surfaces and reduce binding to plates and filters.[5][12][13] |
| Assay Matrix Interactions | Test Different Filters/Plates: Some compounds may adhere to certain types of plastics or filter materials. Test different materials if you suspect this is an issue.[5] Add Surfactants: Including a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can disrupt hydrophobic interactions.[13] |
| Radioligand Issues | Verify Radioligand Quality: Ensure the radioligand has not degraded or aggregated. Perform quality control checks if necessary.[5] |
| Incorrect Incubation Parameters | Optimize Incubation Time: Determine the minimum time required to reach equilibrium. Excessively long incubation can increase NSB.[12] Optimize Temperature: Ensure the incubation temperature is optimal and consistent.[12] |
| Off-Target Binding | Use CP-96,344 as a Control: Compare binding or functional effects to the inactive enantiomer to identify non-NK1 receptor-mediated effects.[4][11] Consider Known Off-Targets: Be aware that CP-96,345 can interact with L-type calcium channels, which may be relevant in certain cell-based or tissue assays.[7] |
Quantitative Data Summary
The following tables summarize key binding affinities and recommended starting conditions for in vitro assays.
Table 1: Binding Affinity of CP-96,345 for Various Targets
| Target | Preparation | Ligand | Value |
| NK1 Receptor | Rat Submaxillary Gland Membranes | [³H]Substance P | IC₅₀: 34 ± 3.6 nM[10][14] |
| L-type Calcium Channel | Rat Cerebral Cortex Membranes | [³H]-diltiazem | Kᵢ: 22.5 nM[7] |
| L-type Calcium Channel | Rat Cerebral Cortex Membranes | [³H]-nimodipine | EC₅₀: 83.2 nM (enhancement)[7] |
Table 2: Recommended Starting Conditions for a Radioligand Binding Assay
| Parameter | Recommendation | Rationale |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Standard buffer for many receptor binding assays.[5] |
| Additives | 150 mM NaCl, 1 mM EDTA | Mimics physiological ionic strength and chelates divalent cations.[5] |
| Blocking Agent | 0.1 - 1% Bovine Serum Albumin (BSA) | Reduces binding of ligands to assay tubes, plates, and filters.[5][13] |
| Incubation Time | 60-120 minutes (must be empirically determined) | Allow sufficient time to reach equilibrium without increasing NSB.[9][12] |
| Incubation Temperature | Room Temperature or 37°C | Depends on the stability of the receptor and ligands. |
| NSB Determination | 10 µM unlabeled Substance P or other potent NK1 agonist | High concentration to displace all specific binding of the radioligand.[8] |
Experimental Protocols & Visualizations
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through Gαq and Gαs proteins.[2][15][16] Activation by its ligand, Substance P, initiates a cascade leading to the mobilization of intracellular calcium and the activation of downstream kinases, ultimately influencing processes like inflammation and cell proliferation.[15][16][17]
Caption: Simplified NK1 receptor signaling pathway.
Radioligand Binding Assay Workflow
A typical workflow for a competitive radioligand binding assay using a filtration method involves preparing the receptor source, incubating with ligands, separating bound from free ligand, and quantifying the results.
Caption: Experimental workflow for a radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay (Filter Binding)
This protocol provides a general method for determining the affinity of CP-96,345 for the NK1 receptor.
1. Materials:
-
Cell Membranes: Prepared from cells or tissue expressing the NK1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]Substance P or [¹²⁵I]Substance P at a concentration near its K_d.
-
Competitor: CP-96,345 (serial dilutions).
-
NSB Control: 10 µM unlabeled Substance P.
-
Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/B).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation vials and cocktail.
2. Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[5]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).[5]
3. Assay Procedure:
-
Set up assay tubes for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-Specific Binding: Add assay buffer, radioligand, NSB control (e.g., 10 µM unlabeled Substance P), and membrane preparation.[5]
-
Competition: Add assay buffer, radioligand, a specific concentration of CP-96,345, and membrane preparation.
-
Incubate all tubes to allow binding to reach equilibrium (e.g., 90 minutes at room temperature).
-
Terminate the incubation by rapid filtration through the glass fiber filters under vacuum.
-
Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[8]
4. Data Analysis:
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.[5]
-
Plot the percentage of specific binding against the log concentration of CP-96,345.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation if needed.
Troubleshooting Logic for High Non-Specific Binding
If you encounter high NSB, this flowchart can help diagnose the potential cause.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. Effect of CP-96,345, a nonpeptide substance P receptor antagonist, on salivation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereospecific effects of a nonpeptidic NK1 selective antagonist, CP-96,345: antinociception in the absence of motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. swordbio.com [swordbio.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Adjusting experimental protocols for different animal strains with CP-96,345.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CP-96,345, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CP-96,345?
A1: CP-96,345 is a selective antagonist of the Tachykinin NK1 receptor.[1][2] It functions by competitively inhibiting the binding of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and other neurological processes.[3][4][5][6] By blocking the SP/NK1R signaling pathway, CP-96,345 can inhibit neurogenic inflammation and reduce responses to painful stimuli.[5][7][8][9]
Q2: What are the common research applications for CP-96,345?
A2: CP-96,345 is widely used in preclinical research to investigate the role of Substance P and the NK1 receptor in various physiological and pathological processes. Common applications include the study of:
Q3: Are there species-specific differences in the activity of CP-96,345?
A3: Yes, significant species-specific variations in the affinity of CP-96,345 for the NK1 receptor have been reported.[13] Notably, CP-96,345 is reported to be 30-120 fold less active at NK1 receptors in rats and mice compared to other species, including humans.[13] This is a critical consideration when designing experiments and interpreting data across different animal models.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of CP-96,345 in my rat/mouse model.
-
Possible Cause 1: Suboptimal Dosage. Due to the lower affinity of CP-96,345 in rodents, higher doses may be required to achieve the desired biological effect compared to studies in other species.[13]
-
Troubleshooting Steps:
-
Review the literature for doses used in similar rodent models and for the specific outcome measure you are assessing.
-
Perform a dose-response study to determine the optimal effective dose for your specific animal strain and experimental conditions.
-
Consider the route of administration, as bioavailability can vary. Intravenous or intraperitoneal injections may provide more consistent results than oral administration.[5][14]
-
-
Possible Cause 2: Strain-Specific Differences. Different strains of rats and mice can exhibit variations in drug metabolism and receptor expression, which may influence the efficacy of CP-96,345.
-
Troubleshooting Steps:
-
Consult literature that has used the specific strain you are working with.
-
If data is unavailable, consider conducting a pilot study to compare the effects of CP-96,345 in a few different, commonly used strains (e.g., Sprague-Dawley vs. Wistar rats, or BALB/c vs. C57BL/6 mice).
-
Problem 2: I am observing off-target or non-specific effects in my experiment.
-
Possible Cause 1: Interaction with other receptors or channels. While CP-96,345 is a selective NK1 receptor antagonist, at higher concentrations, it may exhibit non-specific effects.[15][16] Some studies suggest it can interact with L-type calcium channels.[17]
-
Troubleshooting Steps:
-
Use the lowest effective dose determined from your dose-response studies to minimize the risk of off-target effects.
-
Include the inactive enantiomer, CP-96,344, as a negative control in your experiments.[5][8][11] CP-96,344 has no significant affinity for the NK1 receptor and can help differentiate specific from non-specific effects.
-
Consider using a structurally different NK1 receptor antagonist to confirm that the observed effects are mediated through NK1 receptor blockade.
-
Problem 3: The vehicle for CP-96,345 is causing issues in my control animals.
-
Possible Cause: Poor solubility of CP-96,345. CP-96,345 is a lipophilic molecule and may require specific solvents for complete dissolution.
-
Troubleshooting Steps:
-
Consult the manufacturer's instructions or relevant literature for recommended vehicles. Common solvents include DMSO, ethanol, and saline, often in combination.
-
Always administer the vehicle alone to a control group of animals to account for any effects of the solvent.
-
Ensure the final concentration of any organic solvent (like DMSO) is low enough to not cause toxicity or other confounding effects.
-
Experimental Protocols
In Vivo Model of Neurogenic Inflammation in Rats
This protocol is adapted from studies investigating the anti-inflammatory effects of CP-96,345.[5][8]
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Reagents:
-
CP-96,345
-
Substance P
-
Vehicle (e.g., 10% DMSO in saline)
-
Anesthetic (e.g., urethane)
-
Evans Blue dye (for measuring plasma extravasation)
-
-
Procedure:
-
Anesthetize the rats according to approved institutional protocols.
-
Administer CP-96,345 (e.g., 0.4-9.0 µmol/kg) or vehicle intravenously (i.v.) or intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 15-30 minutes), inject Evans Blue dye (50 mg/kg, i.v.).
-
Induce neurogenic inflammation by administering Substance P (e.g., 1 nmol/kg, i.v.) or through electrical stimulation of a sensory nerve (e.g., saphenous nerve).
-
After a set time (e.g., 30 minutes), perfuse the animal with saline to remove intravascular dye.
-
Dissect the target tissue (e.g., skin, trachea) and extract the extravasated Evans Blue dye using formamide.
-
Quantify the amount of dye spectrophotometrically at 620 nm.
-
-
Expected Outcome: CP-96,345 should dose-dependently inhibit the Substance P-induced increase in plasma extravasation.
Data Presentation
Table 1: Comparative Effective Doses of CP-96,345 in Rodent Models
| Animal Model | Strain | Effect Measured | Route of Administration | Effective Dose Range | Reference |
| Rat | Sprague-Dawley | Inhibition of Substance P-induced salivation | Intraperitoneal/Oral | 12-24 µmol/kg (5-10 mg/kg) | [14] |
| Rat | Not Specified | Inhibition of carrageenin-induced hyperalgesia | Not Specified | Not Specified | [9] |
| Rat | Not Specified | Inhibition of neurogenic inflammation | Intravenous | 3.0-9.0 µmol/kg | [5][8] |
| Mouse | Swiss Albino | Sedation and motor impairment | Intraperitoneal | ED50: 1.9-3.6 mg/kg | [18] |
| Mouse | Not Specified | Antinociception (formalin test) | Intrathecal | Dose-dependent | [10] |
| Mouse | BALB/c | Reduction of pancreatitis-associated inflammation | Intraperitoneal | 2.5 mg/kg | [12] |
Visualizations
Signaling Pathway of Substance P and Inhibition by CP-96,345
Caption: Substance P (SP) signaling cascade via the NK1 receptor and its inhibition by CP-96,345.
Experimental Workflow for Assessing Neurogenic Inflammation
Caption: A generalized workflow for an in vivo experiment to measure the effect of CP-96,345.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting experiments where CP-96,345 shows no effect.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Effects of CP-96,345, a novel non-peptide antagonist of NK1 receptor, on the peristalsis in isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The non-peptide NK1 receptor antagonist, (+/-)-CP-96,345, produces antinociceptive and anti-oedema effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CP-96,345, a substance P antagonist, inhibits rat intestinal responses to Clostridium difficile toxin A but not cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of CP-96,345 on the expression of adhesion molecules in acute pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, CP-96,345 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CP-96,345 and L-733,060: Two Seminal Non-Peptide NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CP-96,345 and L-733,060, two influential non-peptide antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key player in neurogenic inflammation, pain transmission, and emesis. Understanding the nuances between these two compounds is critical for researchers designing experiments and for professionals in drug development exploring new therapeutic avenues.
At a Glance: Key Pharmacological Parameters
The following table summarizes the available quantitative data for CP-96,345 and L-733,060. It is important to note that these values have been compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | CP-96,345 | L-733,060 | Species | Assay Type |
| Affinity (Ki) | Varies significantly by species | ~0.8 nM | Human | Calcium Mobilization Assay[1] |
| In Vivo Potency | More potent in reducing TNF-α | Less potent in reducing TNF-α | Mouse | Cytokine-mediated liver injury model[2][3] |
Delving Deeper: A Head-to-Head Comparison
CP-96,345 and L-733,060, while both potent NK1 receptor antagonists, exhibit notable differences in their pharmacological profiles.
CP-96,345: A potent and highly selective non-peptide NK1 receptor antagonist, CP-96,345 is particularly recognized for its stereospecificity, with its (2S,3S) enantiomer being active while the (2R,3R) enantiomer is not.[2] A key characteristic of CP-96,345 is its significant species-dependent variation in binding affinity. It demonstrates considerably lower affinity for the rat and mouse NK1 receptors compared to the human, guinea pig, and gerbil receptors.[4][5] This species selectivity has important implications for the translation of preclinical findings to human studies. Furthermore, some studies have suggested that CP-96,345 may have off-target effects, including interactions with L-type calcium channels.
L-733,060: Also a potent and stereoselective non-peptide antagonist of the human NK1 receptor, L-733,060 was developed from a different chemical scaffold than CP-96,345.[1] In a functional assay measuring the inhibition of Substance P-induced calcium mobilization in cells expressing the human NK1 receptor, L-733,060 demonstrated high affinity in the sub-nanomolar range.[1] In a murine model of cytokine-mediated liver injury, L-733,060 was found to be less potent than CP-96,345 in reducing plasma levels of TNF-α.[2][3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to characterize these compounds, the following diagrams are provided.
Experimental Protocols
Below are generalized protocols for the key in vitro assays used to characterize NK1 receptor antagonists. Specific parameters may vary between laboratories and studies.
Radioligand Binding Assay (for determining Ki)
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NK1 receptor.
-
Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (CP-96,345 or L-733,060).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for determining IC50/EC50)
-
Cell Culture: Cells expressing the NK1 receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Varying concentrations of the antagonist (CP-96,345 or L-733,060) are added to the wells and incubated for a specific period.
-
Agonist Stimulation: A fixed concentration of an NK1 receptor agonist (e.g., Substance P) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader or a fluorescence microscope.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
Conclusion
Both CP-96,345 and L-733,060 have been invaluable tools in elucidating the physiological and pathological roles of the NK1 receptor. While both are potent antagonists, their distinct pharmacological properties, particularly the species selectivity of CP-96,345, must be carefully considered when designing and interpreting experimental data. For researchers, the choice between these compounds will depend on the specific research question, the experimental model being used, and the desired pharmacological profile. This guide serves as a foundational resource to aid in these critical decisions.
References
- 1. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor antagonists CP-96,345 and L-733,060 protect mice from cytokine-mediated liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating CP-96,345's Selectivity for the NK1 Receptor: A Comparative Guide
A definitive guide for researchers, scientists, and drug development professionals on the selectivity of the NK1 receptor antagonist, CP-96,345. This guide provides a comprehensive comparison with other key antagonists, supported by experimental data and detailed protocols, to aid in the selection of appropriate pharmacological tools.
Introduction
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. The development of selective antagonists for the NK1 receptor has been a significant area of research for therapeutic applications. CP-96,345 was one of the first potent and selective non-peptide NK1 receptor antagonists to be discovered and has been instrumental in characterizing the physiological roles of the NK1 receptor.[1][2] This guide provides a detailed validation of CP-96,345's selectivity for the NK1 receptor by comparing its binding affinity and functional activity with other well-characterized NK1 receptor antagonists, namely Aprepitant and L-733,060.
Comparative Selectivity Profile of NK1 Receptor Antagonists
The selectivity of a receptor antagonist is paramount for its utility as a research tool and a therapeutic agent. The following table summarizes the binding affinities (IC50 or Ki values) of CP-96,345 and its alternatives for the three main neurokinin receptors: NK1, NK2, and NK3. This data, derived from radioligand binding assays, allows for a direct comparison of the selectivity of these compounds.
| Compound | NK1 Affinity (IC50/Ki, nM) | NK2 Affinity (IC50/Ki, nM) | NK3 Affinity (IC50/Ki, nM) | Selectivity (NK2/NK1) | Selectivity (NK3/NK1) | Reference |
| Aprepitant | 0.1 | 4500 | 300 | 45,000-fold | 3,000-fold | [1] |
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays used to determine antagonist selectivity are provided below.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled compound (the antagonist) to displace a radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Ki) of CP-96,345, Aprepitant, and L-733,060 for NK1, NK2, and NK3 receptors.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing human recombinant NK1, NK2, or NK3 receptors.
-
Radioligands:
-
For NK1 Receptor: [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P
-
For NK2 Receptor: [¹²⁵I]-Neurokinin A
-
For NK3 Receptor: [³H]-Senktide or [¹²⁵I]-Bolton Hunter Eledoisin
-
-
Unlabeled Ligands: CP-96,345, Aprepitant, L-733,060, and respective selective agonists for non-specific binding determination (e.g., unlabeled Substance P for NK1).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled antagonist (CP-96,345, Aprepitant, or L-733,060).
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
Cell membrane preparation.
-
-
For total binding wells, omit the unlabeled antagonist.
-
For non-specific binding wells, add a high concentration of the corresponding unlabeled selective agonist.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Calcium Mobilization
Functional assays measure the ability of an antagonist to block the downstream signaling cascade initiated by agonist binding to the receptor. The NK1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium levels.
Objective: To determine the functional potency (IC50) of CP-96,345, Aprepitant, and L-733,060 in blocking agonist-induced calcium mobilization.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human NK1 receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit.
-
NK1 Receptor Agonist: Substance P.
-
Antagonists: CP-96,345, Aprepitant, L-733,060.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescence Plate Reader with automated injection capabilities.
Protocol:
-
Cell Plating:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add increasing concentrations of the antagonist (CP-96,345, Aprepitant, or L-733,060) to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the agonist (Substance P, typically the EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response in each well after agonist addition.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the normalized response as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The experimental data robustly supports the high selectivity of CP-96,345 for the NK1 receptor. When compared to other established NK1 receptor antagonists such as Aprepitant, it demonstrates a clear preference for the NK1 receptor over the NK2 and NK3 subtypes. This high selectivity, validated through rigorous binding and functional assays, underscores the value of CP-96,345 as a precise pharmacological tool for investigating the roles of the NK1 receptor in health and disease. Researchers and drug development professionals can confidently utilize this guide to inform their selection of NK1 receptor antagonists for their specific research needs.
References
- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Neurokinin-1 Receptor Antagonist Aprepitant, a New Drug for the Treatment of Hematological Malignancies: Focus on Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to First and Second-Generation Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The advent of Neurokinin-1 (NK1) receptor antagonists marked a significant milestone in managing chemotherapy-induced nausea and vomiting (CINV), a distressing side effect of cancer treatment.[1] These agents function by blocking the binding of Substance P (SP), a neuropeptide, to its receptor in the brain's emetic pathways.[2][3] This guide provides a detailed comparative analysis of the first and second-generation NK1 antagonists, focusing on their pharmacological profiles, clinical efficacy, and the experimental methodologies used for their evaluation.
The first generation is primarily represented by aprepitant (B1667566) (oral) and its intravenous prodrug, fosaprepitant (B1673561) .[4][5] The second generation includes longer-acting agents such as rolapitant (B1662417) and netupitant , the latter of which is co-formulated with the 5-HT3 antagonist palonosetron.[1][6]
Mechanism of Action: The NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) for which Substance P is the natural ligand with the highest affinity.[4][7] The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events primarily through Gαq and Gαs proteins.[7][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[8] These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, leading to downstream effects like neuronal excitation and the emetic reflex.[4][8] NK1 receptor antagonists competitively bind to the receptor, preventing SP-mediated signal transduction.[9]
Comparative Pharmacological Profile
Second-generation antagonists were developed to improve upon the pharmacokinetic properties of the first generation, primarily offering a longer duration of action. This allows for single-dose regimens that cover the entire 5-day at-risk period for CINV.[6]
| Parameter | First Generation (Aprepitant) | Second Generation (Netupitant) | Second Generation (Rolapitant) |
| Prodrug | Fosaprepitant (IV)[4][5] | N/A | N/A |
| Half-life (t½) | 9–13 hours[6] | ~80 hours[6] | 169–183 hours[1][6] |
| Receptor Occupancy | ~54% in the striatum on day 5 (165 mg oral dose)[6] | High and sustained | >90% at 120 hours (200 mg dose)[6] |
| CYP3A4 Interaction | Moderate inhibitor | Substrate and moderate inhibitor | Moderate inhibitor of CYP2D6; not an inhibitor or inducer of CYP3A4[6] |
| Dosing Regimen | 3-day oral regimen or single IV dose of fosaprepitant[10][11] | Single oral dose (co-formulated with palonosetron)[6] | Single oral dose[6] |
Clinical Efficacy in CINV
The primary endpoint in CINV trials is "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication.[12][13] Both generations of NK1 antagonists have demonstrated significant efficacy in improving CR rates when added to a standard antiemetic regimen (a 5-HT3 antagonist and dexamethasone), particularly in the delayed phase (24-120 hours post-chemotherapy).[1][12][14]
| Efficacy Endpoint | First Generation (Aprepitant-based regimen) | Second Generation (NEPA*-based regimen) | Second Generation (Rolapitant-based regimen) |
| Overall CR (0-120h) | ~54.1% - 72.3%[10][12][15] | Numerically higher than aprepitant regimen (~64.9%)[15] | Significantly improved vs control; e.g., 72.7% vs 58.4% (HEC) |
| Delayed Phase CR (24-120h) | ~74.2%[10] | Superior to aprepitant-based regimens in MEC settings[16] | Significantly improved vs control; e.g., 70.1% vs 56.6% (AC-MEC) |
| Acute Phase CR (0-24h) | ~72.3% (Fosaprepitant)[10] | Numerically higher than aprepitant regimen (~90.4%)[15] | Significantly improved vs control; e.g., 83.7% vs 76.9% (HEC) |
| Nausea Control | Limited effect on preventing nausea[11] | More effective in controlling nausea than aprepitant regimens[16] | Small but statistically significant increase in patients reporting no nausea[17] |
*NEPA: Netupitant/Palonosetron fixed combination. Data is from various studies and meta-analyses and represents a range of findings. HEC: Highly Emetogenic Chemotherapy; MEC: Moderately Emetogenic Chemotherapy.
Safety and Tolerability Profile
NK1 receptor antagonists are generally well-tolerated.[5] Side effects are typically mild to moderate. While early concerns were raised about an increased risk of infection with aprepitant, this has been debated.[2][12]
| Adverse Event | First Generation (Aprepitant/Fosaprepitant) | Second Generation (Netupitant/Rolapitant) |
| Common | Hiccups, fatigue, asthenia, diarrhea, constipation[10][18] | Headache, constipation, fatigue[18] |
| Infusion-Site Reactions | Higher incidence with IV fosaprepitant (e.g., thrombophlebitis)[10] | N/A (oral administration) |
| Drug Interactions | Moderate CYP3A4 inhibitor; affects metabolism of drugs like dexamethasone.[6] | Netupitant is a CYP3A4 inhibitor. Rolapitant is a CYP2D6 inhibitor.[6] |
| Severe (Rare) | Angioedema, Stevens-Johnson syndrome[9] | QT prolongation, Serotonin syndrome (specific to netupitant/palonosetron combination)[9] |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of antagonist compounds for the human NK1 receptor.
Objective: To quantify the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO cells stably expressing the human NK1 receptor.[19]
-
Radioligand: [3H]-Substance P or a suitable high-affinity radiolabeled antagonist.
-
Test Compounds: First and second-generation NK1 antagonists.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, pH 7.4, with protease inhibitors.
-
Scintillation fluid and vials.
-
Glass fiber filters and a cell harvester.
Methodology:
-
Preparation: Serially dilute test compounds to a range of concentrations.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding).
-
Equilibrium: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
In Vivo Model of Chemotherapy-Induced Emesis
This protocol describes a common preclinical model using ferrets to assess the anti-emetic efficacy of NK1 antagonists.
Objective: To evaluate the ability of NK1 antagonists to prevent acute and delayed emesis induced by a chemotherapeutic agent like cisplatin (B142131).
Methodology:
-
Animal Model: Male ferrets are commonly used as they have a well-defined emetic reflex similar to humans.
-
Acclimation: Animals are acclimated to individual observation cages for at least 24 hours before the experiment begins.
-
Pre-treatment: Animals are divided into groups. The treatment group receives the test NK1 antagonist (e.g., aprepitant, rolapitant) via oral gavage or another appropriate route. The control group receives a vehicle. This is typically done 1-2 hours before the emetogen challenge.
-
Emetogen Challenge: A highly emetogenic agent, such as cisplatin (e.g., 5-10 mg/kg, intraperitoneal), is administered to all animals to induce emesis.
-
Observation: Animals are continuously observed via video recording for up to 120 hours.
-
Data Collection: The primary endpoints are the number of retches and vomits (emetic episodes). The latency to the first emetic episode is also recorded. Data is typically binned into the acute phase (0-24 hours) and the delayed phase (24-120 hours).
-
Analysis: The total number of emetic episodes in the treatment group is compared to the control group using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in emetic episodes indicates anti-emetic efficacy.
Conclusion
Second-generation NK1 receptor antagonists represent a significant advancement over the first generation, primarily due to their improved pharmacokinetic profiles, which allow for convenient single-dose administration to cover the entire period of CINV risk. While all NK1 antagonists significantly improve emesis control, particularly in the delayed phase, second-generation agents may offer some advantages in nausea control and have different drug-drug interaction profiles. The choice of agent may depend on the specific chemotherapeutic regimen, potential for drug interactions, and route of administration. Continued research and head-to-head clinical trials are essential to further delineate the comparative effectiveness of these agents in various clinical settings.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 12. academic.oup.com [academic.oup.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
- 15. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 18. Efficacy and Safety of Neurokinin-1 Receptor Antagonists for Prevention of Chemotherapy-Induced Nausea and Vomiting: Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
CP-96,345: A Comparative Analysis of Its Potency as a Substance P Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the substance P inhibitor CP-96,345 against other notable antagonists. The following sections detail its relative potency, supported by experimental data, and outline the methodologies employed in these critical assessments.
Substance P, a neuropeptide of the tachykinin family, plays a crucial role in nociception, inflammation, and emesis through its interaction with the neurokinin-1 (NK1) receptor. The development of potent and selective NK1 receptor antagonists has been a significant focus of pharmaceutical research. CP-96,345 emerged as a highly selective, non-peptide antagonist of the NK1 receptor, demonstrating significant therapeutic potential. This guide evaluates the potency of CP-96,345 in comparison to other well-characterized substance P inhibitors.
Quantitative Comparison of Potency
The potency of CP-96,345 has been evaluated against several other substance P inhibitors in various preclinical models. The data, primarily derived from radioligand binding assays and functional assays, is summarized below.
| Compound | Assay Type | Species/Tissue | Potency Metric | Value | Reference |
| CP-96,345 | Radioligand Binding | Rat Brain Synaptosomes | Ki | 31 nM | [1] |
| RP 67580 | Radioligand Binding | Rat Brain Synaptosomes | Ki | 2.9 nM | [1] |
| CP-96,345 | Functional (Phospholipase C activation) | Cultured Mouse Cortical Astrocytes | pA2 | 7.08 | [1] |
| RP 67580 | Functional (Phospholipase C activation) | Cultured Mouse Cortical Astrocytes | pA2 | 8.28 | [1] |
| CP-96,345 | Behavioral (inhibition of scratching, biting, and licking) | Mouse | Relative Potency | ~1000-fold less potent than Sendide | [2] |
| Sendide | Behavioral (inhibition of scratching, biting, and licking) | Mouse | Relative Potency | ~1000-fold more potent than CP-96,345 | [2] |
Note: Ki (inhibitory constant) represents the concentration of a competitor that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Comparative Analysis
Based on the available data, the potency of CP-96,345 relative to other substance P inhibitors can be summarized as follows:
-
Versus RP 67580: In both radioligand binding assays using rat brain synaptosomes and functional assays in cultured mouse cortical astrocytes, RP 67580 demonstrated a significantly higher potency than CP-96,345. Specifically, RP 67580 exhibited an approximately ten-fold greater binding affinity (Ki of 2.9 nM vs. 31 nM) and was more potent in inhibiting phospholipase C activation (pA2 of 8.28 vs. 7.08).[1]
-
Versus Sendide: In a behavioral model in mice assessing the inhibition of substance P-induced scratching, biting, and licking, the peptide antagonist Sendide was found to be approximately 1000 times more potent than the non-peptide antagonist CP-96,345.[2]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for screening NK1 receptor antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK1 Antagonist Screening.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to determine the potency of substance P inhibitors.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Tissue (e.g., rat brain) or cells expressing the NK1 receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled substance P analog (e.g., [3H]Substance P or [125I]Bolton Hunter Substance P).
-
Varying concentrations of the unlabeled competitor compound (e.g., CP-96,345) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NK1 receptor antagonist.
-
The plate is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist (e.g., Substance P).
1. Cell Culture and Loading:
-
Cells endogenously expressing or engineered to express the NK1 receptor are cultured in multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.
2. Antagonist Incubation:
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., CP-96,345) for a specific period.
3. Agonist Stimulation and Signal Detection:
-
A fixed concentration of a substance P agonist is added to the wells to stimulate the NK1 receptor.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified.
-
The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined. For competitive antagonists, the pA2 value can be calculated from the shift in the agonist's concentration-response curve in the presence of the antagonist.
Conclusion
References
Cross-Validation of CP-96,345: A Comparative Analysis in Preclinical Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NK1 receptor antagonist CP-96,345's performance across various disease models, supported by experimental data. This analysis delves into the cross-validation of its effects, particularly in comparison to its inactive enantiomer, CP-96,344, to dissect its specific and non-specific actions.
CP-96,345, a non-peptide antagonist of the neurokinin-1 (NK1) receptor, has been extensively studied for its potential therapeutic applications in conditions mediated by substance P, such as pain and inflammation.[1] However, cross-validation studies utilizing its pharmacologically inactive stereoisomer, CP-96,344, have revealed that some of the observed effects of CP-96,345 may be independent of NK1 receptor blockade, highlighting the critical importance of rigorous controls in preclinical research.[2][3]
Comparative Efficacy in Pain and Inflammation Models
CP-96,345 has demonstrated antinociceptive and anti-inflammatory properties in various preclinical models. However, the equipotent effects of its inactive enantiomer, CP-96,344, in certain assays suggest non-specific mechanisms may be at play.
| Disease Model | Compound | Dose/Concentration | Key Findings | Reference |
| Pain | ||||
| Formalin-Induced Paw Licking (Rat) - Phase 2 | (+/-)-CP-96,345 | Not Specified | Attenuated the second phase of paw licking. | [2][3] |
| CP-96,344 | Not Specified | Attenuated the second phase of paw licking with equal potency to CP-96,345. | [2][3] | |
| Formalin-Induced Paw Licking (Mouse) - Early & Late Phase | CP-96,345 | Intrathecal | Produced significant antinociception in both phases. | [4] |
| Capsaicin-Induced Paw Licking (Mouse) | CP-96,345 | Intrathecal | Produced a dose-dependent reduction of the paw-licking response. | [4] |
| Inflammation | ||||
| Carrageenan-Induced Paw Edema (Rat) | (+/-)-CP-96,345 | Not Specified | Reduced paw edema and hyperalgesia. | [2][3] |
| CP-96,344 | Not Specified | Reduced paw edema and hyperalgesia with equal potency to CP-96,345. | [2][3] | |
| Neurogenic Inflammation (Mustard Oil-Induced Plasma Extravasation) | CP-96,345 | 3.0-9.0 µmol/kg i.v. | Significantly inhibited plasma protein extravasation. | [5][6] |
| CP-96,344 | Not Specified | Had no effect on substance P-induced vasodilation or neurogenic plasma extravasation. | [5][6] | |
| Neurogenic Inflammation (Substance P-Induced Vasodilation) | CP-96,345 | 0.4-3.0 µmol/kg i.v. | Prevented the drop in blood pressure evoked by substance P. | [5][6] |
| CP-96,344 | Not Specified | Had no effect. | [5][6] | |
| Gastrointestinal Motility | ||||
| Peristalsis in Isolated Guinea Pig Ileum | CP-96,345 | 10⁻⁸ - 10⁻⁶ M | Decreased the frequency of peristalsis and reduced longitudinal muscle contractions. | [7] |
Experimental Protocols
Carrageenan-Induced Paw Edema and Hyperalgesia in Rats
This model is a classical method to induce acute inflammation.
-
Animal Model: Male Sprague-Dawley rats are typically used.[2]
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% solution) is administered into the plantar surface of one hind paw.
-
Drug Administration: CP-96,345, CP-96,344, or vehicle is administered, often intraperitoneally or orally, at a specified time before or after the carrageenan injection.
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The difference in paw volume between the injected and non-injected paw is calculated.
-
Measurement of Hyperalgesia: Nociceptive thresholds are assessed using methods such as the Randall-Selitto test (paw pressure) or the Hargreaves test (thermal sensitivity).
Formalin-Induced Paw Licking in Rodents
This model assesses nociceptive responses to a persistent chemical stimulus.
-
Induction of Nociception: A dilute solution of formalin (e.g., 2.0-5.0%) is injected subcutaneously into the dorsal or plantar surface of a hind paw.
-
Drug Administration: The test compound (e.g., CP-96,345) is administered via various routes (e.g., intrathecally, systemically) before or after the formalin injection.[4]
-
Behavioral Observation: The amount of time the animal spends licking or biting the injected paw is recorded. The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, tonic phase (15-30 minutes).
Signaling Pathways and Experimental Workflows
The primary mechanism of action of CP-96,345 is the blockade of the NK1 receptor, thereby preventing the downstream signaling of its endogenous ligand, Substance P. However, evidence of non-specific effects warrants a careful interpretation of experimental results.
Caption: Substance P / NK1 Receptor Signaling Pathway and the Antagonistic Action of CP-96,345.
The following diagram illustrates a typical experimental workflow for cross-validating the effects of a compound like CP-96,345.
Caption: A generalized workflow for the cross-validation of CP-96,345's effects in preclinical models.
Discussion and Conclusion
The cross-validation of CP-96,345's effects using its inactive enantiomer, CP-96,344, has yielded crucial insights into its pharmacology. While CP-96,345 is a potent antagonist of the NK1 receptor and shows efficacy in models of neurogenic inflammation, its effects in some pain and inflammation models are mimicked by its inactive counterpart.[2][3][5][6] This suggests that at the doses tested in those particular models, the observed outcomes may be due to non-specific actions rather than direct NK1 receptor antagonism.
These findings underscore the necessity for including appropriate negative controls, such as inactive enantiomers, in preclinical drug development to accurately attribute pharmacological effects to the intended mechanism of action. For researchers investigating NK1 receptor biology and developing novel antagonists, the case of CP-96,345 serves as a critical reminder of the complexities of in vivo pharmacology and the potential for off-target effects. Future studies should aim to further elucidate the non-specific mechanisms of action of CP-96,345 and similar compounds to refine their therapeutic potential and minimize confounding experimental results. It is also important to note that there are species variations in the affinity of CP-96,345 for the NK1 receptor, with lower affinity observed in rats and mice compared to other species, including humans.[8][9] This could contribute to the doses required to see effects in rodent models and the potential for off-target engagement.
References
- 1. Discovery of CP-96,345 and its characterization in disease models involving substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-specific activity of (+/-)-CP-96,345 in models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-specific activity of (+/-)-CP-96,345 in models of pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of CP-96,345, a novel non-peptide antagonist of NK1 receptor, on the peristalsis in isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, CP-96,345 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, CP-96,345 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stereospecificity of the NK1 Receptor Antagonist CP-96,345 and Its Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the stereospecificity of the potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist, CP-96,345, and its enantiomer, (-)-CP-96,344. The remarkable difference in the biological activity between these two stereoisomers underscores the critical importance of molecular chirality in drug design and pharmacology.
Introduction to CP-96,345 and Its Stereoisomer
CP-96,345, chemically identified as (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, is a highly potent and selective antagonist of the substance P (SP) receptor (NK1 receptor).[1] Substance P, a neuropeptide, is implicated in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3] The antagonistic action of CP-96,345 on the NK1 receptor has positioned it as a valuable tool in studying the pharmacology of substance P and as a potential therapeutic agent for conditions such as chronic pain and inflammation.[3]
In contrast, its enantiomer, (-)-CP-96,344 (the (2R,3R) isomer), serves as a crucial negative control in experimental settings, as it exhibits a dramatic lack of affinity and biological activity at the NK1 receptor.[1][2][4][5] This stark difference in activity between the two enantiomers provides a classic example of stereospecificity in drug-receptor interactions.
Comparative Biological Activity: A Quantitative Overview
The stereoselective interaction of CP-96,345 with the NK1 receptor is evident from the significant differences in binding affinities and functional potencies between the two enantiomers. The following table summarizes key quantitative data from various studies.
| Compound | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| CP-96,345 | Radioligand Binding ([¹²⁵I]-Bolton-Hunter-SP) | Rat Cerebral Cortex Membranes | Kᵢ | 59.6 nM | [4] |
| (-)-CP-96,344 | Radioligand Binding ([¹²⁵I]-Bolton-Hunter-SP) | Rat Cerebral Cortex Membranes | IC₅₀ | > 10 µM | [4] |
| (+/-)-CP-96,345 | Radioligand Binding ([¹²⁵I]-Bolton-Hunter-SP) | Rat Cerebral Cortex Membranes | Kᵢ | 82.0 nM | [4] |
| CP-96,345 | Radioligand Binding ([³H]Substance P) | Rat Submaxillary Gland Membranes | IC₅₀ | 34 ± 3.6 nM | [5] |
| (-)-CP-96,344 | Functional Assay (Inhibition of SP-induced salivation) | Rat | Activity | Inactive | [5] |
| CP-96,345 | Functional Assay (Inhibition of SP-induced plasma extravasation) | Rat | Activity | Active | [2] |
| (-)-CP-96,344 | Functional Assay (Inhibition of SP-induced plasma extravasation) | Rat | Activity | Inactive | [2] |
| CP-96,345 | Functional Assay (Formalin-induced agitation) | Rat | Activity | Active | [1] |
| (-)-CP-96,344 | Functional Assay (Formalin-induced agitation) | Rat | Activity | Inactive | [1] |
Visualizing Stereospecific Interaction and Signaling
The following diagrams illustrate the stereospecific binding of CP-96,345 and the subsequent signaling pathway of the NK1 receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of stereospecificity. Below are representative protocols for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of CP-96,345 and its enantiomer for the NK1 receptor.
Materials:
-
Membrane preparations from cells expressing the NK1 receptor (e.g., CHO cells) or tissues rich in NK1 receptors (e.g., rat cerebral cortex).
-
Radioligand: [³H]Substance P or [¹²⁵I]-Bolton-Hunter conjugated substance P.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, protease inhibitors (e.g., bacitracin, bestatin, captopril, PMSF).
-
Test compounds: CP-96,345 and (-)-CP-96,344 at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled substance P (e.g., 10 µM).
-
Glass fiber filters and a cell harvester for filtration-based assays.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubate the membrane homogenate (e.g., 20 µg of protein) with a fixed concentration of the radioligand (e.g., 0.4 nM [³H]Substance P) in the assay buffer.
-
Add varying concentrations of the test compounds (CP-96,345 or (-)-CP-96,344) to different tubes.
-
For determining non-specific binding, add a saturating concentration of unlabeled substance P.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 20 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation.
Experimental Workflow Visualization
Conclusion
The extensive experimental data unequivocally demonstrates the high degree of stereospecificity of CP-96,345 as a potent NK1 receptor antagonist. Its enantiomer, (-)-CP-96,344, is consistently shown to be inactive, highlighting that the specific three-dimensional arrangement of atoms in CP-96,345 is essential for its high-affinity interaction with the NK1 receptor. This pronounced stereoselectivity makes the pair of enantiomers an excellent tool for pharmacological research, allowing scientists to delineate NK1 receptor-mediated effects from off-target or non-specific actions. For drug development professionals, the case of CP-96,345 serves as a compelling reminder of the fundamental role of stereochemistry in designing safe and efficacious therapeutic agents.
References
- 1. Stereospecific effects of a nonpeptidic NK1 selective antagonist, CP-96,345: antinociception in the absence of motor dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CP-96,345 and its characterization in disease models involving substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Benchmark: CP-96,345 Versus Newer NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering Neurokinin-1 (NK1) receptor antagonist, CP-96,345, with more recently developed antagonists. The following sections detail their relative performance based on available experimental data, outline the methodologies for key experiments, and visualize critical pathways and workflows.
Introduction to NK1 Receptor Antagonism
The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[1] The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[1] Consequently, NK1 receptor antagonists have been a focus of drug development for conditions such as chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting, and potentially for pain and mood disorders.[1][2]
CP-96,345 was a significant breakthrough as a potent and selective non-peptide NK1 receptor antagonist. However, its development faced challenges, including species-specific variations in affinity and potential off-target effects.[3] This has spurred the development of a new generation of NK1 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles. This guide benchmarks the performance of CP-96,345 against these newer agents, including the clinically approved aprepitant, fosaprepitant, netupitant, and rolapitant, as well as the veterinary drug maropitant.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for CP-96,345 and its modern counterparts, focusing on their binding affinity for the human NK1 receptor. It is important to note that the data is compiled from various sources and experimental conditions may differ.
| Compound | Binding Affinity (Ki) for human NK1 Receptor (nM) | Reference(s) |
| CP-96,345 | ~0.4 (IC50) | |
| Aprepitant | ~0.1 - 0.2 (IC50) | [4][5] |
| Netupitant | ~0.96 - 1.0 | [4][6] |
| Rolapitant | ~0.66 | [4][5] |
| Maropitant | Data for human NK1 receptor not readily available |
Table 1: Comparative Binding Affinities of NK1 Receptor Antagonists. This table highlights the high affinity of both the pioneering and newer antagonists for the human NK1 receptor.
In Vitro and In Vivo Performance
Beyond receptor binding, the functional antagonism and in vivo efficacy are critical performance indicators.
| Compound | Functional Antagonism (pA2/pKB) | Key In Vivo Effects | Noteworthy Characteristics | Reference(s) |
| CP-96,345 | 7.0 - 7.5 (guinea-pig trachea) | Antinociceptive in formalin and capsaicin (B1668287) tests; inhibits neurogenic inflammation. | High affinity for L-type calcium channels, suggesting potential for off-target effects. Species variability in affinity. | [3][7] |
| Aprepitant | Not specified in reviewed sources | Effective in preventing acute and delayed CINV. | First-in-class approved for CINV. Metabolized by and is a moderate inhibitor of CYP3A4. | [2][6] |
| Netupitant | Not specified in reviewed sources | Effective in preventing CINV, particularly in combination with palonosetron (B1662849) (NEPA). | Long half-life (~90 hours). High receptor occupancy for an extended duration. | [6][8][9][10][11][12] |
| Rolapitant | Not specified in reviewed sources | Effective in preventing delayed CINV. | Very long half-life (~180 hours). Does not significantly inhibit or induce CYP3A4. | [2][6] |
| Maropitant | Not specified in reviewed sources | Effective antiemetic in dogs for motion sickness and chemotherapy-induced vomiting. | Primarily used in veterinary medicine. | [2] |
Table 2: Functional and In Vivo Performance Characteristics. This table provides a broader overview of the functional and physiological effects of the compared NK1 receptor antagonists.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Radioligand Binding Assay for NK1 Receptor
This assay is used to determine the binding affinity of a compound for the NK1 receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of test compounds for the human NK1 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.[13]
-
Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor agonist/antagonist.
-
Membrane Preparation: Homogenized cell membranes from the CHO-hNK1R cell line.[14]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Test Compounds: CP-96,345 and newer NK1 receptor antagonists.
-
Filtration Apparatus: 96-well plate harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture CHO-hNK1R cells to confluency. Harvest the cells, homogenize them in a suitable buffer, and prepare a membrane fraction by centrifugation.[14] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand).[15]
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.[15]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK1 receptor agonist.
Objective: To determine the functional potency of NK1 receptor antagonists by measuring their ability to inhibit agonist-induced calcium influx.
Materials:
-
Cell Line: CHO cells stably expressing the human NK1 receptor and a calcium-sensitive photoprotein like aequorin, or loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[13][16]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
NK1 Receptor Agonist: Substance P.
-
Test Compounds: CP-96,345 and newer NK1 receptor antagonists.
-
Fluorescence Plate Reader or Luminometer.
Procedure:
-
Cell Preparation: Seed the CHO-hNK1R cells in a 96-well plate and allow them to attach. If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.[17]
-
Compound Incubation: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a specific period to allow for receptor binding.[18]
-
Agonist Stimulation: Add a fixed concentration of the NK1 receptor agonist (Substance P) to all wells to stimulate the receptor.
-
Signal Detection: Immediately measure the change in fluorescence or luminescence using a plate reader. The signal corresponds to the increase in intracellular calcium concentration.[17]
-
Data Analysis: Plot the response (e.g., peak fluorescence intensity) against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Mandatory Visualization
NK1 Receptor Signaling Pathway
References
- 1. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 7. Differences in the effects of NK1-receptor antagonists, (+/-)-CP 96,345 and CP 99,994, on agonist-induced responses in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Individual patient data meta-analysis of NEPA versus aprepitant-based antiemetic regimens for preventing chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of netupitant/palonosetron with 5-hydroxytryptamine-3 receptor antagonist in preventing of chemotherapy-induced nausea and vomiting in patients undergoing hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand binding [bio-protocol.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CP-96021
Essential guidance for the safe and compliant disposal of CP-96021, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a compound recognized for its potential as a potent and selective NK1 receptor antagonist. Adherence to these procedures will minimize risks and ensure that all safety and environmental regulations are met.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
A Safety Data Sheet (SDS) for a similar compound indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction or respiratory irritation[1]. Therefore, the following PPE is mandatory when handling this compound for disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact[1].
-
Eye Protection: Safety goggles or a face shield are required to protect against splashes[1].
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills and splashes.
Segregation and Waste Collection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[2][3] this compound waste should be collected in a designated, properly labeled hazardous waste container.
Key Principles for Waste Segregation:
-
Compatibility: Do not mix this compound waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents[4][5].
-
Container Integrity: Use a container that is chemically compatible with this compound and is in good condition, free from leaks or damage. The container must have a secure, leak-proof closure[2].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound".
The following table summarizes the key segregation and collection requirements:
| Requirement | Specification | Rationale |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | To prevent spills, leaks, and reactions with the container material.[2] |
| Labeling | "Hazardous Waste," "this compound," and associated hazard symbols. | To ensure proper identification and handling by all personnel. |
| Incompatible Wastes | Strong oxidizing agents, strong bases, strong reducing agents. | To prevent violent reactions, fires, or the release of toxic fumes.[3][5] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | To comply with regulations and ensure waste is managed in a controlled environment.[3] |
Disposal of Liquid and Solid Waste
The disposal procedures for liquid this compound waste and contaminated solid materials differ. Under no circumstances should hazardous chemicals be disposed of down the drain or in regular trash[2][6][7].
Liquid this compound Waste:
-
Carefully transfer the liquid waste into the designated hazardous waste container using a funnel.
-
Ensure the container is not overfilled (a general rule is to fill to no more than 80% capacity).
-
Securely close the container lid.
Chemically Contaminated Solid Waste:
Solid waste, such as contaminated gloves, pipette tips, and empty vials that once held this compound, must also be treated as hazardous waste.
-
Place all contaminated solid materials into a designated, clearly labeled, and sealed plastic bag or a puncture-resistant container for sharps[8][9].
-
This container should also be labeled as "Hazardous Waste" and specify the contaminant (this compound).
The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management, and institutional and local regulations must also be followed[2].
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be considered non-hazardous. Triple rinsing is a common and effective method[10].
Triple Rinsing Procedure:
-
Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or isopropanol) three times.
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to your liquid this compound waste container[10].
-
After triple rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label. Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Storage and Final Disposal
Accumulated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[3]. This area must be under the control of laboratory personnel and inspected weekly for leaks or deterioration of containers[2][3].
Final disposal of the hazardous waste will be handled by your institution's EHS office or a licensed hazardous waste disposal company. They will arrange for the pickup and transport of the waste to a permitted treatment, storage, and disposal facility (TSDF).
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. wku.edu [wku.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling CP-96021
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of the research compound CP-96021. Given that the toxicological properties of this compound have not been thoroughly investigated, a precautionary approach is mandatory to ensure the safety of all personnel. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
All personnel must adhere to the following personal protective equipment (PPE) and handling procedures when working with this compound. These protocols are designed to minimize exposure risk in the absence of comprehensive hazard data.
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a comprehensive PPE strategy is required. The following table summarizes the minimum required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields, N95 Respirator |
| Solution Preparation and Handling | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields or Face Shield |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Disposable Gown/Lab Coat, Safety Glasses |
| Spill Cleanup | Double Nitrile Gloves, Chemical-Resistant Gown, Safety Goggles and Face Shield, N95 Respirator |
Note: All disposable PPE should be discarded as chemical waste after a single use. Reusable PPE must be thoroughly decontaminated after each use.
Engineering Controls
-
Fume Hood: All weighing, aliquoting of powder, and preparation of concentrated stock solutions of this compound must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the potential for airborne exposure.
Decontamination and Disposal Plan
Decontamination:
-
Surfaces: All work surfaces and equipment potentially contaminated with this compound should be decontaminated at the end of each procedure and at the end of the workday. Use a suitable laboratory disinfectant followed by a 70% ethanol (B145695) solution.
-
Glassware: Contaminated glassware should be soaked in a suitable decontamination solution (e.g., a solution of a laboratory detergent known to be effective against organic compounds) before standard washing procedures.
Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE, and consumables (e.g., pipette tips, tubes), must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and ensure a safe research environment.
This comprehensive safety protocol is designed to provide a robust framework for the safe handling of this compound. By prioritizing safety and adhering to these guidelines, researchers can minimize risks and foster a secure laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
